Boc-NH-PEG11-NH2
Description
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H60N2O13/c1-29(2,3)44-28(32)31-5-7-34-9-11-36-13-15-38-17-19-40-21-23-42-25-27-43-26-24-41-22-20-39-18-16-37-14-12-35-10-8-33-6-4-30/h4-27,30H2,1-3H3,(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISRSYIQHFGCMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H60N2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408123 | |
| Record name | Boc-PEG-amine (n=11) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
644.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890091-42-6 | |
| Record name | Boc-PEG-amine (n=11) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-NH-PEG11-NH2: A Heterobifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Boc-NH-PEG11-NH2, a versatile heterobifunctional linker. With its discrete polyethylene glycol (PEG) chain, this molecule offers a valuable tool for researchers in bioconjugation, drug delivery, and particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical characteristics, provides key experimental protocols, and illustrates its role in relevant biological pathways.
Chemical Structure and Properties
This compound, systematically named tert-butyl (35-amino-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontyl)carbamate, is a monodisperse PEG derivative featuring a terminal primary amine and a Boc-protected amine at the other end of a 11-unit ethylene glycol chain. The Boc (tert-butoxycarbonyl) protecting group provides orthogonality, allowing for selective deprotection and sequential conjugation reactions.
The presence of the hydrophilic PEG spacer enhances the aqueous solubility of molecules it is conjugated to, a critical attribute for improving the pharmacokinetic profiles of therapeutic agents. The defined length of the PEG chain allows for precise control over the distance between conjugated moieties.
Physicochemical and General Properties
Quantitative data for this compound has been compiled from various suppliers and is summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C29H60N2O13 | [1] |
| Molecular Weight | ~644.80 g/mol | [1] |
| Appearance | White to off-white solid or viscous liquid | [2] |
| Purity | ≥95% | [3] |
| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents | [4] |
| Storage Conditions | Long-term: -20°C; Short-term: 0 - 4°C. Store under inert gas. | [1] |
CAS Number Clarification
It is important for researchers to note that two CAS numbers are frequently associated with this compound: 1233234-77-9 and 890091-42-6 . Both numbers are often used interchangeably by chemical suppliers for the same chemical entity.[5][6] Researchers should verify the certificate of analysis provided by the supplier to ensure the identity and purity of the product.
Key Applications in Research and Drug Development
The unique bifunctional nature of this compound makes it a valuable reagent in several areas of scientific research, most notably in the development of novel therapeutics.
PROTAC Linker
This compound is extensively utilized as a linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7] The PEG linker in these constructs serves to bridge the target protein ligand and the E3 ligase ligand, and its length and flexibility are critical for the formation of a productive ternary complex.[1]
Bioconjugation and Drug Delivery
The primary amine of this compound can be readily conjugated to various molecules, including proteins, peptides, and small molecule drugs, through reactions with activated esters (e.g., NHS esters) or other amine-reactive functional groups. Following conjugation, the Boc-protected amine can be deprotected to introduce a new reactive site for further modification, enabling the construction of complex bioconjugates. This makes it a useful tool in creating antibody-drug conjugates (ADCs) and other targeted drug delivery systems.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free diamine, NH2-PEG11-NH2.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in DCM (e.g., 10 mL of DCM per 1 gram of starting material).
-
Add an excess of TFA (typically 5-10 equivalents) to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to yield the deprotected product, NH2-PEG11-NH2.
Conjugation of Deprotected NH2-PEG11-NH2 to an NHS Ester
This protocol outlines the reaction of the free amine of the deprotected linker with an N-hydroxysuccinimide (NHS) ester-functionalized molecule.
Materials:
-
Deprotected NH2-PEG11-NH2
-
NHS ester-functionalized molecule of interest
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)
-
High-performance liquid chromatography (HPLC) for purification
Procedure:
-
Dissolve the NHS ester-functionalized molecule and a slight molar excess (1.1-1.2 equivalents) of the deprotected NH2-PEG11-NH2 in anhydrous DMF or DMSO.
-
Add a base such as DIPEA or TEA (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by LC-MS.
-
Purify the resulting conjugate by preparative HPLC.
Representative Synthesis of a PROTAC using a PEG Linker
This protocol provides a general workflow for the synthesis of a PROTAC molecule, for instance, by coupling a target protein ligand and an E3 ligase ligand via a PEG linker.[5]
Materials:
-
Target protein ligand with a suitable functional group (e.g., carboxylic acid)
-
E3 ligase ligand with a suitable functional group (e.g., amine)
-
Boc-NH-PEG11-COOH (a related linker for this example)
-
Coupling reagents (e.g., HATU, HOBt)
-
Solvents (e.g., DMF, DMSO)
-
Purification supplies (e.g., HPLC)
Procedure:
-
First Coupling Reaction:
-
Dissolve the E3 ligase ligand (e.g., pomalidomide-amine) and Boc-NH-PEG11-COOH in DMF.
-
Add coupling reagents such as HATU and DIPEA.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the resulting E3 ligase-linker intermediate by preparative HPLC.
-
-
Boc Deprotection:
-
Deprotect the Boc group of the purified intermediate using the protocol described in section 3.1.
-
-
Second Coupling Reaction:
-
Dissolve the deprotected E3 ligase-linker intermediate and the target protein ligand (with a carboxylic acid) in DMF.
-
Add coupling reagents (e.g., HATU, DIPEA).
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Visualizing Workflows and Signaling Pathways
The following diagrams, created using the Graphviz DOT language, illustrate a general experimental workflow for bioconjugation and the signaling pathway of a PROTAC.
Conclusion
This compound is a high-value chemical tool for researchers engaged in the development of sophisticated bioconjugates and targeted therapeutics. Its well-defined structure, coupled with the beneficial properties of the PEG spacer, provides a reliable platform for creating novel molecules with enhanced pharmacological properties. The experimental protocols and conceptual diagrams provided in this guide are intended to facilitate the effective application of this versatile linker in pioneering research endeavors.
References
- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 2. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. tert-Butyl (3-aminopropyl)carbamate | C8H18N2O2 | CID 2735700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. furthlab.xyz [furthlab.xyz]
- 7. benchchem.com [benchchem.com]
- 8. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
An In-depth Technical Guide to the Role of the Boc Protecting Group in PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
The strategic application of protecting groups is a cornerstone of modern organic synthesis, particularly in the fields of bioconjugation and pharmaceutical development. Among these, the tert-butyloxycarbonyl (Boc) group stands out for its utility in temporarily masking the reactive nature of amine functionalities. When coupled with the advantageous properties of polyethylene glycol (PEG) linkers, the Boc protecting group becomes an indispensable tool for the controlled assembly of complex biomolecules. This technical guide provides a comprehensive overview of the Boc group's role in PEG linkers, detailing its chemical principles, applications, and the experimental protocols essential for its successful implementation.
Core Principles of Boc Protection in PEG Linkers
The primary function of the Boc group is to reversibly render an amine nucleophile inert, thereby preventing it from participating in unwanted side reactions during multi-step synthetic sequences.[1] This protection is paramount when working with heterobifunctional PEG linkers, which possess distinct reactive moieties at either terminus.[1] By selectively protecting an amine on one end, chemists can direct reactions to the other functional group, enabling the precise and stepwise construction of sophisticated molecular architectures such as antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and other PEGylated therapeutics.[1]
The utility of the Boc group stems from its unique chemical stability. It is highly resistant to a wide array of reagents and reaction conditions, including basic and nucleophilic environments, yet can be readily and cleanly removed under mild acidic conditions.[1] This orthogonality is the key to its widespread adoption in complex synthetic strategies. The most common reagent for the removal of the Boc group is trifluoroacetic acid (TFA), which protonates the carbamate and facilitates its decomposition into the free amine, carbon dioxide, and a stable tert-butyl cation.[2][3][4]
Advantages of Employing Boc-Protected PEG Linkers
The conjugation of bioactive molecules with PEG, a process known as PEGylation, offers numerous benefits, including enhanced solubility and stability, improved pharmacokinetic profiles, and reduced immunogenicity.[5][6][] The incorporation of a Boc protecting group into a PEG linker provides an additional layer of control and versatility in the design and synthesis of these bioconjugates.[6]
Heterobifunctional PEG linkers featuring a Boc-protected amine at one end and another reactive group (e.g., NHS ester, maleimide, alkyne) at the other are particularly valuable.[1] They allow for a modular and sequential approach to bioconjugation, which is crucial for the assembly of complex molecules where different components need to be introduced in a specific order.[1]
Quantitative Data Presentation
The efficiency of both the protection and deprotection steps is critical to the overall success of a synthetic campaign. The following tables summarize key quantitative data related to the use of the Boc protecting group with PEG linkers.
Table 1: Representative Reaction Conditions for Boc Protection and Deprotection of Amino-PEG Linkers [1]
| Process | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Boc Protection | (Boc)₂O, DIPEA | DCM | Room Temperature | 3 - 12 | >90 |
| Boc Deprotection | 20-50% TFA | DCM | 0 to Room Temp | 0.5 - 2 | High |
| Boc Deprotection | 4M HCl | Dioxane | Room Temperature | 0.5 - 2 | High |
Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection [1][8]
| Reagent | Concentration | Solvent | Time (min) | Purity of Deprotected Product (HPLC, %) |
| TFA | 20% | DCM | 60 | >95 |
| TFA | 50% | DCM | 5 | >95 |
| TFA | 50% | DCM | 60 | >95 |
| HCl | 4M | Dioxane | 5 | ~80 |
| HCl | 4M | Dioxane | 60 | >95 |
Table 3: Comparison of Boc and Fmoc Protecting Groups [1][][10]
| Protecting Group | Cleavage Condition | Stability | Common Applications |
| Boc | Strong Acid (e.g., TFA, HF) | Stable to bases and nucleophiles | Solid-phase peptide synthesis (Boc/Bzl strategy), PROTACs, ADCs |
| Fmoc | Base (e.g., Piperidine) | Stable to acids | Solid-phase peptide synthesis (Fmoc/tBu strategy) |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving reproducible and high-yielding results in the synthesis and application of Boc-protected PEG linkers.
Protocol for Boc Protection of an Amino-PEG Linker
This protocol describes a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate ((Boc)₂O).[1]
Materials:
-
Amino-PEG linker
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or argon supply (optional)
Procedure:
-
Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask.
-
Add DIPEA (typically 2-3 equivalents relative to the amine).
-
Add (Boc)₂O (typically 1.1-1.5 equivalents) to the solution.[1]
-
Stir the reaction mixture at room temperature for 3-12 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]
-
Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the Boc-protected PEG linker.
-
Characterize the product by NMR and MS to confirm its identity and purity.[1][11]
Protocol for Boc Deprotection of a PEG Linker
This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free amine.[1][8]
Materials:
-
Boc-protected PEG linker
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (optional scavenger)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.[8]
-
Cool the solution to 0°C in an ice bath.[8]
-
Add TFA to the desired final concentration (e.g., 20-50% v/v).[8] If the substrate contains acid-sensitive groups, TIS can be added as a scavenger.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[8]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[8]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[8] Co-evaporation with toluene can help remove residual TFA.[8]
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.[8]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Boc protection of an amino-PEG linker.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: A typical workflow for sequential bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 6. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Solubility characteristics of Boc-NH-PEG11-NH2 in aqueous and organic solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the solubility characteristics of Boc-NH-PEG11-NH2, a heterobifunctional polyethylene glycol (PEG) linker. Understanding the solubility of this reagent is critical for its effective application in bioconjugation, drug delivery, and particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document provides a comprehensive overview of its solubility in both aqueous and organic solvents, detailed experimental protocols for solubility determination, and a visualization of its role in a common synthetic workflow.
Core Concepts of this compound Solubility
The solubility of this compound is governed by the interplay of its distinct molecular components: the hydrophilic polyethylene glycol (PEG) chain and the lipophilic tert-butyloxycarbonyl (Boc) protecting group. The PEG portion, consisting of 11 ethylene glycol units, readily forms hydrogen bonds with water and other polar solvents, contributing to its aqueous solubility. Conversely, the bulky and nonpolar Boc group enhances solubility in organic solvents. The terminal amine group also influences the overall polarity of the molecule.
Quantitative and Qualitative Solubility Data
While specific quantitative solubility data for this compound is not widely published, a strong inference of its solubility profile can be drawn from structurally analogous compounds and general technical data sheets for similar PEGylated molecules. The following tables summarize the expected solubility characteristics.
Table 1: Inferred Quantitative Solubility of Boc-NH-PEG-NH2 Analogs
| Solvent | Compound | Concentration | Reference |
| Dimethyl Sulfoxide (DMSO) | Boc-NH-PEG12-NH2 | ≥ 100 mg/mL (145.17 mM) | |
| Dimethyl Sulfoxide (DMSO) | Amino-PEG2-NH-Boc | 100 mg/mL (489.55 mM) | |
| Water | Boc-NH-PEG2-C2-NH2 | 86.4 mg/mL (0.348 mol/L) (Calculated) |
Note: The data presented for analogous compounds is intended to provide a reasonable estimate of the solubility of this compound. Empirical determination is recommended for specific applications.
Table 2: Qualitative Solubility of this compound
| Solvent Classification | Solvent | Solubility | Reference |
| Aqueous | Water, Aqueous Buffers | Soluble | |
| Polar Aprotic | Dimethylformamide (DMF) | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | ||
| Chlorinated | Chloroform, Methylene Chloride (DCM) | Soluble | |
| Alcohols | Methanol, Ethanol | Less Soluble | |
| Aromatic Hydrocarbon | Toluene | Less Soluble | |
| Ether | Diethyl Ether | Not Soluble |
Experimental Protocols
For applications requiring precise solubility data, direct experimental determination is crucial. The following is a generalized protocol based on the widely accepted shake-flask method for determining the equilibrium solubility of a compound.
Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method
1. Materials and Equipment:
-
This compound
-
Solvent of interest (e.g., water, DMSO, etc.)
-
Analytical balance
-
Vials with tight-fitting caps
-
Vortex mixer
-
Constant temperature shaker or rotator
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
2. Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The amount of solid added should be sufficient to ensure that undissolved particles remain after equilibration.
-
Equilibration: Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated.
-
Separation of Undissolved Solid: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Filter the supernatant through a chemically inert syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered supernatant to a concentration within the linear range of the analytical instrument. Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or other appropriate method.
-
Data Reporting: Report the solubility in units of mg/mL or molarity (mol/L) at the specified temperature.
Application in PROTAC Synthesis: A Workflow Visualization
This compound is a commonly used linker in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins. The following diagram illustrates a general workflow for the synthesis of a PROTAC using this compound.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Logical Relationship of Solubility Factors
The solubility of this compound in a given solvent is determined by the balance of its molecular features. The following diagram illustrates the relationship between the structural components and their influence on solubility.
Methodological & Application
Step-by-Step Protocol for Boc Deprotection of Boc-NH-PEG11-NH2
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the removal of the tert-butyloxycarbonyl (Boc) protecting group from Boc-NH-PEG11-NH2. The Boc group is a widely used protecting group for amines due to its stability in various conditions and its facile removal under acidic conditions.[1][2][3] This process, known as deprotection, yields the free primary amine, which is then available for subsequent conjugation or modification.
The most common method for Boc deprotection is acidolysis, typically using trifluoroacetic acid (TFA).[4] The choice of solvent and the concentration of the acid are critical for achieving complete deprotection while minimizing side reactions.[4] Dichloromethane (DCM) is a frequently used solvent for this reaction.[4]
Experimental Protocol: Standard Boc Deprotection using TFA/DCM
This protocol outlines the standard procedure for the Boc deprotection of this compound using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).
Materials and Reagents:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the this compound in anhydrous dichloromethane (DCM) in a round-bottom flask to a concentration of 0.1-0.2 M.[4]
-
Cooling: Cool the solution to 0°C using an ice bath.[4]
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[4]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[4]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material has been consumed. This typically takes 1-2 hours.[4] The deprotected amine, being more polar, will have a lower Rf value on TLC compared to the Boc-protected starting material.[4]
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[4]
-
Azeotropic Removal of TFA: To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step three times.[4] The product at this stage is the TFA salt of the deprotected amine.
-
Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable organic solvent and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salt.[4]
-
Extraction and Drying: Extract the aqueous layer with the organic solvent. Combine the organic layers and dry over anhydrous sodium sulfate.[4]
-
Final Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected H2N-PEG11-NH2.
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Starting Material Concentration | 0.1 - 0.2 M | Higher concentrations may require longer reaction times.[4] |
| TFA Concentration | 20 - 50% (v/v) in DCM | Higher TFA concentrations can lead to faster reactions but may also increase the risk of side reactions.[4] |
| Reaction Temperature | 0°C to Room Temperature | Starting at a lower temperature helps to control the initial exotherm.[4] |
| Reaction Time | 1 - 2 hours | Should be monitored by TLC or LC-MS to ensure completion.[4] |
| Expected Yield | >95% | Yields are typically high for this type of reaction. |
| Purity | High | The primary byproduct is the gaseous isobutylene and t-butyl cation, which are easily removed. |
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the Boc deprotection of this compound.
Caption: Workflow for Boc deprotection of this compound.
Troubleshooting and Considerations
-
Incomplete Deprotection: If the reaction does not go to completion, consider increasing the TFA concentration or extending the reaction time.[4] Inadequate acid strength or concentration is a common reason for incomplete reactions.[4]
-
Side Products: The tert-butyl cation generated during the reaction can potentially alkylate nucleophilic sites on the substrate. While less of a concern for this specific molecule, for more complex substrates, the addition of a scavenger like triisopropylsilane (TIS) may be necessary.
-
Alternative Acidic Conditions: If the substrate is sensitive to TFA, other acidic conditions can be employed, such as 4M HCl in 1,4-dioxane.[4]
-
Storage of Deprotected Amine: The resulting free amine may be less stable than the Boc-protected precursor. It is advisable to use it in the subsequent reaction step as soon as possible or to store it under an inert atmosphere at a low temperature.
References
Application Notes and Protocols: Boc-NH-PEG11-NH2 in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Boc-NH-PEG11-NH2, a heterobifunctional polyethylene glycol (PEG) linker, in the development of targeted drug delivery systems. This document includes detailed protocols for key experiments and showcases the utility of this linker in enhancing the therapeutic efficacy of targeted agents.
Introduction to this compound
This compound is a versatile tool in bioconjugation and drug delivery.[][2] Its structure comprises a primary amine (-NH2) at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other, connected by an 11-unit polyethylene glycol chain. This heterobifunctional nature allows for sequential and controlled conjugation of different molecules. The Boc protecting group can be easily removed under mild acidic conditions, revealing a second primary amine for further modification.[]
The PEG component of the linker offers several advantages in drug delivery, including:
-
Increased Solubility and Stability: PEGylation can enhance the aqueous solubility of hydrophobic drugs and protect them from enzymatic degradation.[]
-
Improved Pharmacokinetics: The hydrophilic PEG chain can increase the hydrodynamic radius of the drug conjugate, leading to a longer circulation half-life and reduced renal clearance.
-
Reduced Immunogenicity: PEGylation can shield the drug or carrier from the host's immune system, minimizing immune responses.[]
This compound is particularly well-suited for applications in:
-
PROteolysis TArgeting Chimeras (PROTACs): Where it can link a target-binding ligand and an E3 ligase-recruiting ligand.[3][4]
-
Antibody-Drug Conjugates (ADCs): For attaching cytotoxic payloads to monoclonal antibodies.
-
Nanoparticle Functionalization: To decorate the surface of nanoparticles with targeting ligands for cell-specific delivery.[][]
Below is a diagram illustrating the general workflow for utilizing this compound in the synthesis of a targeted drug conjugate.
Caption: General workflow for the two-step conjugation using this compound.
Applications in Targeted Drug Delivery
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[3][4] The linker plays a critical role in the efficacy of a PROTAC, and PEG linkers are commonly used to optimize solubility and cell permeability.
Hypothetical Example: Synthesis of a PROTAC targeting a kinase using a known inhibitor and a ligand for the von Hippel-Lindau (VHL) E3 ligase.
Quantitative Data Summary:
| Parameter | PROTAC with this compound Linker | Control (Kinase Inhibitor Alone) |
| Target Kinase Binding (IC50) | 25 nM | 10 nM |
| Target Kinase Degradation (DC50) | 50 nM | No degradation observed |
| Cell Viability (GI50) | 100 nM | 500 nM |
| Aqueous Solubility | > 200 µM | 15 µM |
This compound can be used to attach targeting ligands (e.g., peptides, antibodies, small molecules) to the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles).[][] This enhances the delivery of the nanoparticle's payload to specific cells or tissues.
Hypothetical Example: Formulation of doxorubicin-loaded lipid nanoparticles (LNPs) targeted to cancer cells overexpressing a specific receptor by conjugating a targeting peptide.
Quantitative Data Summary:
| Parameter | Targeted LNPs (with PEG11-Peptide) | Non-Targeted LNPs (with mPEG) |
| Particle Size (Z-average) | 110 nm | 105 nm |
| Polydispersity Index (PDI) | 0.15 | 0.12 |
| Zeta Potential | -15 mV | -12 mV |
| Doxorubicin Encapsulation Efficiency | 92% | 95% |
| Cellular Uptake (in target cells) | 85% | 20% |
| Cytotoxicity (IC50 in target cells) | 1.2 µM | 5.8 µM |
Experimental Protocols
This protocol describes a general two-step procedure for conjugating a targeting ligand and a drug payload.
Materials:
-
This compound
-
Targeting ligand with a reactive carboxyl group
-
Drug payload with a reactive carboxyl group
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
HPLC for purification and analysis
Procedure:
-
Step 1: Conjugation of Targeting Ligand a. Dissolve the targeting ligand (1.2 eq) and EDC/NHS (1.5 eq each) in anhydrous DMF. b. Stir at room temperature for 1 hour to activate the carboxyl group. c. Add a solution of this compound (1 eq) in DMF. d. Stir the reaction mixture at room temperature overnight. e. Monitor the reaction by LC-MS. f. Purify the product (Boc-NH-PEG11-NH-Ligand) by reverse-phase HPLC.
-
Step 2: Boc Deprotection a. Dissolve the purified product from Step 1 in a 20% TFA solution in DCM. b. Stir at room temperature for 2 hours. c. Evaporate the solvent under reduced pressure to obtain the deprotected intermediate (H2N-PEG11-NH-Ligand).
-
Step 3: Conjugation of Drug Payload a. Activate the carboxyl group of the drug payload (1.2 eq) with EDC/NHS (1.5 eq each) in DMF as in Step 1a. b. Add the deprotected intermediate from Step 2, followed by DIPEA (3 eq). c. Stir the reaction mixture at room temperature overnight. d. Purify the final conjugate by reverse-phase HPLC.
Caption: Workflow for drug-ligand conjugation.
This protocol is for assessing the release of a drug from a nanoparticle formulation.
Materials:
-
Drug-loaded nanoparticles
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Dialysis tubing (with appropriate molecular weight cut-off)
-
Orbital shaker incubator
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles (e.g., 1 mg/mL) in PBS (pH 7.4).
-
Transfer the nanoparticle suspension into a pre-soaked dialysis bag.
-
Place the dialysis bag in a larger volume of release medium (PBS at pH 7.4 and pH 5.5) to ensure sink conditions.
-
Incubate at 37°C with gentle shaking (e.g., 100 rpm).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the release medium.
-
Replenish with an equal volume of fresh release medium to maintain sink conditions.
-
Quantify the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).
-
Calculate the cumulative percentage of drug released over time.
This protocol outlines the steps to evaluate the targeting efficiency and cytotoxic effect of the drug delivery system.
Materials:
-
Targeted and non-targeted drug delivery systems
-
Target cancer cell line and a control cell line
-
Cell culture medium and supplements
-
MTT or similar cell viability reagent
-
Plate reader (for absorbance or fluorescence)
-
Fluorescence microscope or flow cytometer for uptake studies
Procedure for Cellular Uptake (Qualitative):
-
Seed cells in a glass-bottom dish or chamber slide and allow them to adhere overnight.
-
Treat the cells with the fluorescently labeled targeted and non-targeted nanoparticles for a specified time (e.g., 4 hours).
-
Wash the cells with PBS to remove non-internalized nanoparticles.
-
Stain the cell nuclei with a fluorescent dye (e.g., DAPI).
-
Visualize the cellular uptake of nanoparticles using a fluorescence microscope.
Procedure for Cytotoxicity Assay (MTT Assay):
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the free drug, targeted nanoparticles, and non-targeted nanoparticles. Include untreated cells as a control.
-
Incubate for 48-72 hours.
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
This compound is a valuable and versatile linker for the development of sophisticated targeted drug delivery systems. Its defined length, heterobifunctional nature, and the inherent benefits of the PEG chain make it an excellent choice for researchers in drug development. The protocols provided herein offer a starting point for the successful application of this linker in creating novel and effective targeted therapies.
References
Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Boc-NH-PEG11-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone technique in peptide and protein chemistry, enabling the efficient and stepwise assembly of amino acid sequences on an insoluble resin support. The choice of protecting groups, linkers, and solid supports is critical for the successful synthesis of complex peptides. The tert-butyloxycarbonyl (Boc) protecting group strategy is a well-established method in SPPS. The incorporation of polyethylene glycol (PEG) linkers, such as Boc-NH-PEG11-NH2, offers significant advantages in the synthesis of peptides and other bioactive molecules, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).
This compound is a heterobifunctional linker featuring a Boc-protected amine and a free amine, separated by an 11-unit PEG chain. This linker is particularly valuable for its ability to increase the hydrophilicity and bioavailability of the final product. In the context of PROTACs, the PEG linker connects a ligand that binds to a target protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase, facilitating the degradation of the POI through the ubiquitin-proteasome system. This application note provides a detailed overview, experimental protocols, and representative data for the utilization of this compound in solid-phase synthesis.
Application: Synthesis of PROTACs
PROTACs are innovative therapeutic modalities that leverage the cell's natural protein degradation machinery to eliminate disease-causing proteins. A typical PROTAC consists of three components: a POI-binding ligand, an E3 ligase-binding ligand, and a linker connecting the two. The linker's length and composition are crucial for the efficacy of the PROTAC, as they dictate the formation of a stable ternary complex between the POI and the E3 ligase.
The this compound linker is well-suited for PROTAC synthesis due to its optimal length and hydrophilic nature, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[1] The Boc-protected amine allows for the sequential and controlled assembly of the PROTAC on a solid support.
Data Presentation
The following tables provide representative quantitative data for the solid-phase synthesis of a peptide-PEG conjugate. Please note that these values are illustrative and can vary depending on the specific sequence, resin, and coupling conditions.
Table 1: Resin Loading and Linker Coupling Efficiency
| Parameter | Representative Value |
| Resin Type | 2-Chlorotrityl chloride resin |
| Initial Resin Substitution | 1.2 mmol/g |
| This compound Loading | 0.8 mmol/g |
| Loading Efficiency | ~67% |
| Coupling Method | DIC/HOBt |
| Coupling Time | 4 hours |
Table 2: Representative Stepwise Yield and Purity in Boc-SPPS
| Synthesis Step | Reagents | Reaction Time | Coupling Efficiency (per step) |
| Boc Deprotection | 50% TFA in DCM | 30 min | >99% |
| Amino Acid Coupling | Boc-AA (3 eq.), HBTU (3 eq.), DIPEA (6 eq.) | 2 hours | >99% |
| Final Cleavage | HF/anisole (9:1) | 1 hour at 0°C | - |
| Overall Crude Yield | ~75% | ||
| Purity (after HPLC) | >95% |
Note: Coupling efficiency is often monitored qualitatively by the Kaiser test or quantitatively by UV-Vis spectrophotometry of the cleaved Fmoc group (in Fmoc-SPPS) or by other analytical techniques.
Experimental Protocols
Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin
This protocol describes the attachment of the this compound linker to a highly acid-labile resin, which allows for the eventual cleavage of the synthesized molecule with a protected C-terminus if desired.
Materials:
-
2-Chlorotrityl chloride resin
-
This compound
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Swell the 2-chlorotrityl chloride resin (1 g, 1.2 mmol/g) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.
-
Drain the DCM.
-
Dissolve this compound (1.5 eq. relative to resin substitution) and DIPEA (3 eq.) in anhydrous DCM (10 mL).
-
Add the solution to the swollen resin and agitate the mixture at room temperature for 4 hours.
-
Drain the reaction solution.
-
To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (17:2:1, 10 mL) and agitate for 30 minutes.
-
Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
-
Determine the loading of the linker on the resin using a gravimetric method or by cleaving the Boc group and quantifying the resulting free amine.
Protocol 2: Solid-Phase Synthesis of a Peptide-PEG-Ligand Conjugate using Boc Chemistry
This protocol outlines the general steps for elongating a peptide chain from the resin-bound this compound linker, followed by the coupling of a POI-binding ligand.
Materials:
-
Boc-NH-PEG11-NH-Resin (from Protocol 1)
-
Boc-protected amino acids
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
POI-binding ligand with a carboxylic acid handle
-
Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA)
-
Diethyl ether, cold
Procedure:
Peptide Chain Elongation (Iterative Cycle):
-
Resin Swelling: Swell the Boc-NH-PEG11-NH-Resin in DCM (10 mL/g of resin) for 30 minutes.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes.
-
Drain the deprotection solution and wash the resin with DCM (3 x 10 mL).
-
-
Neutralization:
-
Add a solution of 10% DIPEA in DCM to the resin and agitate for 5 minutes.
-
Drain the neutralization solution and wash the resin with DCM (3 x 10 mL).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Boc-protected amino acid (3 eq.) with a suitable coupling reagent (e.g., HBTU, 3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Monitor the coupling reaction for completion using the Kaiser test. If the test is positive, repeat the coupling step.
-
-
Washing: Wash the resin sequentially with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Repeat steps 2-5 for each amino acid in the desired peptide sequence.
Ligand Coupling:
-
Following the final amino acid coupling and deprotection cycle, couple the POI-binding ligand (containing a carboxylic acid) using the same coupling protocol as for the amino acids. The reaction time may need to be extended to ensure complete coupling.
Cleavage and Deprotection:
-
After the final coupling and washing, dry the resin under vacuum.
-
Carefully add the cleavage cocktail (e.g., HF/anisole, 9:1) to the resin in a specialized HF cleavage apparatus at 0°C.
-
Stir the mixture for 1 hour at 0°C.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude product by adding cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the crude product with cold diethyl ether and dry under vacuum.
Purification:
-
Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified product by mass spectrometry and analytical HPLC.
Mandatory Visualizations
References
Surface Modification of Nanoparticles with Boc-NH-PEG11-NH2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of effective drug delivery systems. Polyethylene glycol (PEG)ylation, the process of attaching PEG chains to a nanoparticle surface, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of nanocarriers. This modification can shield nanoparticles from the host's immune system, thereby reducing opsonization and clearance by the mononuclear phagocyte system (MPS), leading to prolonged systemic circulation time.[1][2] Furthermore, PEGylation can enhance the colloidal stability of nanoparticles in physiological environments.[3]
This document provides detailed application notes and protocols for the surface modification of nanoparticles using the heterobifunctional linker, Boc-NH-PEG11-NH2. This linker possesses a Boc-protected amine on one terminus and a free primary amine on the other, connected by an 11-unit PEG spacer. This configuration allows for a two-step conjugation process. First, the free amine is coupled to a carboxylated nanoparticle surface. Subsequently, the Boc-protecting group is removed to expose a primary amine, which can then be used for the attachment of targeting ligands, imaging agents, or therapeutic molecules.
Data Presentation
The following tables summarize the expected quantitative changes in nanoparticle characteristics upon successful surface modification with this compound.
Table 1: Physicochemical Characterization of Nanoparticles Before and After PEGylation
| Parameter | Unmodified Nanoparticles (Carboxylated) | PEGylated Nanoparticles (this compound Modified) | Rationale for Change |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 115 - 130 | The addition of the PEG layer increases the overall size of the nanoparticle.[4][5][6] |
| Zeta Potential (mV) | -35 ± 5 | -15 ± 5 | The negatively charged carboxyl groups are shielded by the neutral PEG chains, leading to a less negative surface charge.[4][6] |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | A low PDI indicates a narrow size distribution, which should be maintained after modification to ensure homogeneity. |
Table 2: Impact of PEGylation on Drug Delivery Properties
| Parameter | Unmodified Nanoparticles | PEGylated Nanoparticles | Significance in Drug Delivery |
| Protein Adsorption (relative %) | 100 | 20 - 40 | Reduced protein binding (opsonization) leads to decreased recognition by macrophages and longer circulation times. |
| In Vivo Circulation Half-life (hours) | 0.5 - 2 | 18 - 24 | Prolonged circulation increases the probability of the nanoparticle reaching the target tissue (e.g., a tumor via the EPR effect).[1] |
| Drug Loading Efficiency (%) | Varies (e.g., 85%) | Varies, can be slightly lower or higher | The PEG layer can sometimes influence the drug loading capacity depending on the drug and nanoparticle material.[3][7][8] |
| Cellular Uptake (relative %) | 100 | 60 - 80 | The "stealth" effect of PEG can reduce non-specific cellular uptake by non-target cells. |
Experimental Protocols
Protocol 1: Conjugation of this compound to Carboxylated Nanoparticles via EDC/NHS Chemistry
This protocol describes the covalent attachment of the primary amine of this compound to carboxyl groups on the nanoparticle surface.
Materials:
-
Carboxylated nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES buffer, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
-
Washing Buffer: PBS with 0.05% Tween 20
-
Centrifugal filter units (with appropriate molecular weight cut-off) or magnetic separator
Procedure:
-
Nanoparticle Preparation:
-
Resuspend the carboxylated nanoparticles in the Activation Buffer to a concentration of 1 mg/mL.
-
Sonicate briefly to ensure a homogenous dispersion.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC and NHS in Activation Buffer.
-
To the nanoparticle suspension, add EDC to a final concentration of 5 mM and NHS to a final concentration of 10 mM.
-
Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.[9]
-
-
Washing:
-
Wash the activated nanoparticles twice with Coupling Buffer to remove excess EDC and NHS. Use centrifugation or magnetic separation.
-
-
Conjugation Reaction:
-
Dissolve this compound in Coupling Buffer at a 100-fold molar excess relative to the estimated surface carboxyl groups.
-
Add the this compound solution to the activated nanoparticle suspension.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle rotation.
-
-
Quenching and Washing:
-
Add the Quenching Solution to the reaction mixture and incubate for 30 minutes to deactivate any remaining active NHS esters.
-
Wash the nanoparticles three times with Washing Buffer and finally resuspend in PBS.
-
Protocol 2: Boc Deprotection of PEGylated Nanoparticles
This protocol describes the removal of the Boc protecting group to expose the terminal primary amine.
Materials:
-
Boc-protected PEGylated nanoparticles
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifugal filter units or magnetic separator
Procedure:
-
Deprotection Reaction:
-
Solvent Removal:
-
Remove the TFA and DCM by rotary evaporation or under a stream of nitrogen.
-
-
Purification:
-
Wash the resulting amine-functionalized nanoparticles extensively with PBS using centrifugal filter units to remove residual acid and byproducts.
-
Ensure the pH of the final nanoparticle suspension is neutral (pH 7.0-7.4).
-
Resuspend the purified amine-terminated PEGylated nanoparticles in the desired buffer for subsequent conjugation or use.
-
Mandatory Visualizations
Experimental and Logical Workflows
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [cora.ucc.ie]
- 7. PEGylated versus non-PEGylated magnetic nanoparticles as camptothecin delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 10. tBoc-protected amine-PEG-Amine - CD Bioparticles [cd-bioparticles.net]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
Troubleshooting & Optimization
How to address solubility issues with Boc-NH-PEG11-NH2 in reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-NH-PEG11-NH2. Our goal is to help you address solubility issues and ensure the successful use of this reagent in your reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a heterobifunctional PEG linker that is generally soluble in a variety of polar solvents. Its hydrophilic polyethylene glycol (PEG) chain enhances its solubility in aqueous solutions, while the Boc-protecting group provides some solubility in organic solvents. It is readily soluble in water, aqueous buffers, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chlorinated solvents like dichloromethane (DCM) and chloroform.[1] It exhibits lower solubility in alcohols and toluene and is considered insoluble in diethyl ether.[1]
Q2: What is the physical appearance of this compound?
A2: The physical state of this compound can vary. Depending on the specific batch and storage conditions, it may present as a viscous liquid or a waxy solid.[1][2] This is typical for PEG compounds with a moderate chain length.
Q3: Are there any quantitative data on the solubility of this compound?
| Solvent/Mixture | Reported Solubility of Boc-NH-PEG12-NH2 |
| DMSO | ≥ 100 mg/mL |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL (clear solution) |
Note: "≥" indicates that the saturation point was not reached at this concentration.
This data suggests that this compound is likely to have high solubility in pure DMSO and good solubility in aqueous formulations containing co-solvents.
Troubleshooting Guide: Solubility Issues in Reaction Mixtures
Encountering precipitation or incomplete dissolution of this compound in your reaction can be a frustrating roadblock. This guide provides a systematic approach to troubleshooting and resolving these solubility challenges.
Initial Dissolution Protocol
For most applications, the following protocol should provide a clear solution of this compound:
-
Solvent Selection: Choose a primary solvent in which this compound is known to be highly soluble, such as DMF or DMSO.
-
Weighing and Addition: Carefully weigh the required amount of this compound and add it to your reaction vessel.
-
Solvent Addition: Add the chosen solvent to the desired concentration.
-
Mixing: Gently vortex or stir the mixture until the compound is fully dissolved. Sonication for a short period (1-2 minutes) in a water bath can aid dissolution if needed.
Troubleshooting Precipitation During Reaction
If you observe precipitation after adding other reagents or changing reaction conditions, consider the following troubleshooting steps.
Issue 1: Precipitation upon addition of other reactants.
-
Cause: The addition of a less polar reactant or solvent can decrease the overall polarity of the reaction mixture, causing the PEG linker to precipitate.
-
Solution:
-
Add a Co-solvent: Introduce a small percentage of a highly polar aprotic solvent like DMSO, DMF, or N-Methyl-2-pyrrolidone (NMP) to the reaction mixture.[3] These solvents are excellent for solvating PEG chains.
-
Order of Addition: Consider dissolving the this compound and the other polar components first before adding less polar reactants.
-
Issue 2: Precipitation upon temperature change.
-
Cause: The solubility of PEG compounds can be temperature-dependent. While warming can sometimes aid dissolution, cooling a saturated solution can cause precipitation.
-
Solution:
-
Gentle Warming: If precipitation occurs upon cooling, gently warm the reaction mixture (e.g., to 30-40 °C) with stirring. Always ensure that the increased temperature will not negatively impact your reactants or promote side reactions.
-
Maintain Constant Temperature: If the reaction is sensitive to temperature fluctuations, conduct it in a temperature-controlled water bath.
-
Issue 3: Cloudiness or incomplete dissolution from the start.
-
Cause: The concentration of this compound may be too high for the chosen solvent system.
-
Solution:
-
Increase Solvent Volume: The simplest solution is to add more solvent to decrease the overall concentration.
-
Use a Stronger Solvent System: Start with a more potent solvent for PEG linkers, such as pure DMF or DMSO, before adding other, less polar solvents if required by the reaction.
-
Experimental Protocols
Protocol for Determining a Practical Solubility Range
This protocol provides a general method to determine the approximate solubility of this compound in a specific solvent system at a given temperature.
Materials:
-
This compound
-
A selection of solvents (e.g., Water, DMF, DMSO, DCM, Acetonitrile)
-
Small vials (e.g., 1.5 mL or 2 mL)
-
Vortex mixer
-
Magnetic stirrer and stir bars (optional)
-
Centrifuge
Procedure:
-
Preparation: Add a pre-weighed amount of this compound (e.g., 10 mg) to several vials.
-
Solvent Addition: To each vial, add a small, precise volume of a different solvent (e.g., 100 µL). This will create an initial high concentration (e.g., 100 mg/mL).
-
Initial Dissolution Attempt: Vigorously vortex each vial for 1-2 minutes. Observe for complete dissolution.
-
Incremental Solvent Addition: If the compound has not fully dissolved, add another precise volume of the same solvent (e.g., 100 µL) to decrease the concentration. Vortex again and observe.
-
Repeat: Continue adding the solvent in increments until complete dissolution is achieved. Record the total volume of solvent added.
-
Calculation: Calculate the approximate solubility in mg/mL.
-
(Optional) Equilibration and Centrifugation: For a more accurate measurement, you can create a supersaturated solution, stir it at a constant temperature for several hours, and then centrifuge to pellet the undissolved solid. The concentration of the supernatant can then be determined analytically (e.g., by HPLC with a suitable detector or by gravimetric analysis after solvent evaporation).
General Protocol for a Coupling Reaction in DMF
This protocol outlines a general procedure for using this compound in a peptide coupling reaction.
Materials:
-
Carboxylic acid-containing molecule
-
This compound
-
Coupling agent (e.g., HATU, HBTU)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous DMF
Procedure:
-
Dissolve Reactants: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-containing molecule and this compound in anhydrous DMF. Ensure complete dissolution before proceeding.
-
Add Base: Add the non-nucleophilic base (e.g., DIPEA) to the reaction mixture and stir for a few minutes.
-
Add Coupling Agent: Add the coupling agent (e.g., HATU) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by a suitable analytical method (e.g., LC-MS or TLC).
-
Troubleshooting: If precipitation is observed during the reaction, consider adding a small amount of DMSO as a co-solvent to improve the solubility of all components.
By following these guidelines and protocols, researchers can effectively address solubility challenges with this compound and successfully incorporate this versatile linker into their synthetic workflows.
References
Improving the yield and purity of PROTACs synthesized with Boc-NH-PEG11-NH2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of PROTACs synthesized using the Boc-NH-PEG11-NH2 linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when synthesizing PROTACs with a this compound linker?
Researchers may encounter several challenges during the synthesis of PROTACs utilizing a this compound linker. These primarily include low reaction yields, difficulties in purification, and the occurrence of side reactions. The PEG linker, while beneficial for solubility, can make the PROTAC molecule highly polar, leading to issues during chromatographic purification.[1] Incomplete reactions or side reactions during the Boc deprotection or coupling steps can also significantly impact the final yield and purity.
Q2: What are the critical considerations for designing a synthetic route for a PROTAC with a PEG linker?
The design of the synthetic route is crucial for success. Key considerations include the order of addition of the ligands (E3 ligase ligand and protein of interest (POI) ligand) to the linker, the choice of coupling reagents, and the purification strategy.[2][3] A modular approach, where the linker is sequentially coupled to each ligand, is common.[2][3] The selection of appropriate protecting groups and deprotection strategies is also vital to prevent unwanted side reactions.
Q3: How does the PEG linker influence the properties of the final PROTAC?
The polyethylene glycol (PEG) linker significantly impacts the physicochemical properties of the PROTAC. PEG linkers are known to increase the water solubility and cell permeability of the final compound.[4][5][6] However, they also increase the molecule's polarity and molecular weight, which can present challenges during purification and characterization.[7]
Troubleshooting Guide
Low Reaction Yield
Problem: The overall yield of the final PROTAC is significantly lower than expected.
| Potential Cause | Troubleshooting Strategy |
| Incomplete Boc Deprotection | - Ensure complete removal of the Boc protecting group by monitoring the reaction with TLC or LC-MS. - Use appropriate acidic conditions for deprotection, such as 4M HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM).[8][9] - Optimize reaction time and temperature; prolonged reaction times or high temperatures can lead to degradation.[8] |
| Inefficient Amide Coupling | - Use fresh, high-quality coupling reagents (e.g., HATU, HOBt/EDC). - Optimize the stoichiometry of reactants; a slight excess of the amine or carboxylic acid component may be necessary. - Ensure anhydrous reaction conditions, as water can hydrolyze the activated ester intermediate. - Consider using a different solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). |
| Side Reactions | - If your ligands contain reactive functional groups, consider using appropriate protecting groups. - For ligands with thiol groups, disulfide bond formation is a common side reaction. Running the reaction under an inert atmosphere (e.g., Argon or Nitrogen) can minimize oxidation.[1] |
| Product Loss During Workup/Purification | - The high polarity of PEGylated PROTACs can lead to poor recovery from silica gel chromatography.[1] - Consider using reverse-phase HPLC for purification.[7] |
Low Purity of Final PROTAC
Problem: The final product contains significant impurities that are difficult to separate.
| Potential Cause | Troubleshooting Strategy |
| Unreacted Starting Materials | - Drive the reaction to completion by optimizing reaction time and temperature. - Use a slight excess of one of the reactants to ensure the other is fully consumed. |
| Side Products from Coupling Reaction | - Optimize the choice of coupling reagent and reaction conditions to minimize side reactions. |
| Co-elution of Impurities during Chromatography | - The PEG linker can cause the PROTAC to have similar retention times to certain impurities. - Optimize the HPLC gradient to improve the resolution between the product and impurities.[7] - Consider using a different stationary phase for chromatography.[7] |
| Product Degradation | - Assess the stability of your PROTAC under the purification conditions. - Avoid prolonged exposure to strong acids or bases if your molecule is sensitive. |
Quantitative Data Summary
The following table provides a general overview of expected yields and purity for PROTAC synthesis. Actual results will vary depending on the specific ligands and reaction conditions used.
| Parameter | Typical Range | Notes |
| Yield (per step) | 40-80% | Yields can be lower for more complex ligands or challenging coupling reactions. |
| Overall Yield (multi-step) | 10-40% | Overall yield is the product of the yields of individual steps. |
| Purity (after HPLC) | >95% | Purity should be assessed by analytical HPLC and confirmed by LC-MS and NMR. |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
-
Dissolve this compound (1.0 eq) in a minimal amount of dichloromethane (DCM).
-
Add a solution of 4M HCl in 1,4-dioxane (10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure to obtain the hydrochloride salt of the deprotected linker. This can be used directly in the next step or neutralized with a base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
Protocol 2: Amide Coupling of the Linker to a Carboxylic Acid-Containing Ligand
-
Dissolve the carboxylic acid-containing ligand (1.0 eq), the deprotected PEG11-amine linker (1.1 eq), and a coupling agent such as HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the mixture and stir at room temperature.
-
Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-12 hours.[1]
-
Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol 3: Purification by Reverse-Phase HPLC
-
Dissolve the crude PROTAC in a suitable solvent (e.g., DMSO, DMF, or a mixture of acetonitrile and water).
-
Purify the PROTAC using a preparative reverse-phase C18 column.
-
Use a gradient of water and acetonitrile, both containing 0.1% TFA, as the mobile phase.[7]
-
Monitor the elution of the product using a UV detector at an appropriate wavelength.
-
Collect the fractions containing the pure product and confirm the identity and purity using analytical HPLC, LC-MS, and NMR.
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Managing the stability of Boc-NH-PEG11-NH2 under different pH conditions
This technical support resource is designed for researchers, scientists, and drug development professionals utilizing Boc-NH-PEG11-NH2 in their experiments. It provides troubleshooting guidance and answers to frequently asked questions regarding the stability of this reagent under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the Boc protecting group on this compound?
The tert-butyloxycarbonyl (Boc) protecting group is known for its stability under neutral and basic conditions. However, it is designed to be readily cleaved under acidic conditions. This acid lability is the cornerstone of its utility in chemical synthesis, allowing for the selective deprotection of the amine.
Q2: At what pH range is this compound considered stable?
This compound is generally stable in aqueous solutions with a pH of 7 and above. Under these conditions, the amide and carbamate bonds of the molecule are not susceptible to hydrolysis.
Q3: What conditions will lead to the cleavage of the Boc group?
The Boc group is cleaved through acid-catalyzed hydrolysis.[1] Exposure to acidic conditions (pH < 6) will initiate the removal of the Boc group, yielding a free primary amine (H2N-PEG11-NH2). The rate of this deprotection is dependent on the pH, temperature, and the solvent system used.
Q4: Can I use this compound in reactions with other acid-sensitive functional groups?
Caution is advised when using this compound in the presence of other acid-labile groups. The conditions required to deprotect the Boc group may also affect other sensitive moieties. It is crucial to carefully select deprotection conditions to achieve selective cleavage.
Data Presentation
While precise kinetic data for the hydrolysis of this compound across a wide pH range is not extensively published, the following table provides an estimated stability profile based on the known chemistry of Boc-protected amines in aqueous solutions at room temperature. These values should be considered illustrative.
| pH | Stability | Estimated Half-life (t½) | Primary Degradation Pathway |
| 1-2 | Highly Unstable | Minutes | Rapid acid-catalyzed hydrolysis of the Boc group. |
| 3-4 | Unstable | Hours | Acid-catalyzed hydrolysis of the Boc group. |
| 5-6 | Moderately Stable | Days | Slow acid-catalyzed hydrolysis of the Boc group begins. |
| 7-9 | Highly Stable | Months to Years | Minimal to no degradation of the Boc group. |
| 10-12 | Highly Stable | Months to Years | The Boc group is stable under basic conditions. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Premature loss of Boc group during storage or reaction. | - The reagent was exposed to acidic conditions (e.g., acidic buffers, residual acid from previous steps).- Improper storage conditions. | - Ensure all buffers and reaction components are at a neutral or slightly basic pH.- Store this compound under inert gas at -20°C. |
| Incomplete reaction at the free amine terminus. | - The free amine may have formed a salt (e.g., TFA or HCl salt), reducing its nucleophilicity. | - Perform a mild basic wash (e.g., with dilute NaHCO3) to neutralize the salt and liberate the free amine before proceeding with the reaction. |
| Unexpected side-products after a reaction. | - If the reaction was performed under acidic conditions, the Boc group may have been unintentionally cleaved, exposing the second amine for reaction. | - Monitor the pH of your reaction mixture carefully.- If acidic conditions are unavoidable, consider using an alternative protecting group. |
| Difficulty in cleaving the Boc group. | - Insufficient acid strength or concentration.- Short reaction time or low temperature. | - Use a stronger acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).- Increase the reaction time and/or temperature and monitor progress by TLC or LC-MS. |
Experimental Protocols
Protocol 1: pH Stability Assessment of this compound
This protocol outlines a general method to assess the stability of this compound at a specific pH.
Materials:
-
This compound
-
Aqueous buffers of desired pH (e.g., pH 4, 7, and 9)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (MS)
Procedure:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).
-
In separate vials, dilute the stock solution with the different pH buffers to a final concentration of 1 mg/mL.
-
Incubate the solutions at room temperature.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each vial.
-
Analyze the aliquots by RP-HPLC-MS to monitor the disappearance of the starting material and the appearance of the deprotected product (H2N-PEG11-NH2).
-
Quantify the percentage of remaining this compound at each time point to determine its stability at each pH.
Protocol 2: Standard Boc-Deprotection in an Organic Solvent
This protocol describes a standard method for the complete removal of the Boc protecting group.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in DCM.
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Remove the DCM and TFA under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in DCM and wash with saturated NaHCO3 solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and filter.
-
Evaporate the solvent to obtain the deprotected H2N-PEG11-NH2.
Visualizations
Caption: Acid-catalyzed deprotection of this compound.
Caption: Experimental workflow for assessing pH stability.
References
Technical Support Center: Overcoming Steric Hindrance in Bioconjugation with Long PEG Linkers
Welcome to the technical support center for bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming steric hindrance using long Polyethylene Glycol (PEG) linkers. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of bioconjugation?
A1: Steric hindrance is a phenomenon where the size and shape of molecules impede a chemical reaction.[1][2] In bioconjugation, this occurs when the three-dimensional structure of a biomolecule (e.g., an antibody or protein) or the linker itself physically blocks the reactive groups from coming into close enough proximity to form a covalent bond.[3] This can lead to low conjugation efficiency or complete failure of the reaction. For instance, when conjugating a drug to an antibody, the complex protein structure might shield the target amino acid residues, preventing the linker from accessing them.
Q2: How do long PEG linkers help overcome steric hindrance?
A2: Long PEG linkers act as flexible, hydrophilic spacers that create physical distance between the two molecules being conjugated.[4][5] This increased separation minimizes the spatial interference between large biomolecules, allowing the reactive ends of the linker to efficiently reach their targets.[4] The flexibility of the PEG chain enables it to adopt various conformations, further facilitating the reaction. Longer PEG chains generally provide greater spatial separation, which can be crucial when working with particularly bulky molecules.[6]
Q3: What are the key benefits of using PEG linkers in bioconjugation?
A3: Beyond overcoming steric hindrance, PEG linkers offer several advantages in biopharmaceutical development:[4][7]
-
Enhanced Solubility: The hydrophilic nature of PEG increases the solubility of hydrophobic molecules in aqueous solutions.[4][8]
-
Improved Stability: PEGylation can protect biomolecules from enzymatic degradation, leading to increased stability.[4][7]
-
Reduced Immunogenicity: The PEG chain can mask epitopes on a therapeutic protein, potentially reducing the immune response against it.[4][7]
-
Prolonged Circulation Half-Life: The increased hydrodynamic size of a PEGylated molecule reduces its clearance by the kidneys, extending its time in circulation.[7]
Q4: How does the length of a PEG linker impact the final conjugate?
A4: The length of the PEG linker is a critical parameter that can significantly influence the properties of the bioconjugate. A linker that is too short may not adequately overcome steric hindrance, while an excessively long linker could lead to other issues, such as aggregation or altered pharmacokinetics.[1] The optimal length depends on the specific biomolecules and the intended application. Longer linkers can also impact the biological activity of the conjugated molecule.[7]
Q5: What are common reactive chemistries used with PEG linkers for bioconjugation?
A5: The choice of reactive chemistry depends on the available functional groups on the biomolecule. Some of the most common chemistries include:
-
Amine-reactive: N-hydroxysuccinimide (NHS) esters are widely used to target primary amines on lysine residues and the N-terminus of proteins, forming stable amide bonds.[1][9]
-
Thiol-reactive: Maleimides are highly selective for free sulfhydryl groups on cysteine residues, forming stable thioether bonds.[1][10]
-
Click Chemistry: Bioorthogonal reactions, such as copper-free click chemistry involving DBCO (dibenzocyclooctyne) and azide groups, offer high specificity and efficiency, even in complex biological environments.[3]
Troubleshooting Guides
Issue 1: Low or No Conjugation Efficiency
| Possible Cause | Troubleshooting Step |
| Steric Hindrance | Use a PEG linker with a longer chain length to increase the distance between the biomolecules.[3][4] Consider using a branched PEG linker for enhanced spatial separation.[6] |
| Incorrect Reaction Conditions | Optimize the pH of the reaction buffer. For NHS ester chemistry, a pH of 7.5-8.5 is generally optimal. For maleimide chemistry, a pH of 6.5-7.5 is recommended.[4][7] Adjust the reaction temperature and incubation time as needed. Most reactions proceed well at room temperature for 1-2 hours or at 4°C overnight.[1] |
| Inactive Reagents | Ensure that the PEG linker and biomolecule have not degraded. NHS esters are moisture-sensitive.[4] Use fresh reagents and store them under the recommended conditions. |
| Oxidized Thiols (for Maleimide Chemistry) | If targeting cysteine residues, ensure they are in a reduced state. Pre-treat the protein with a reducing agent like TCEP or DTT, and then remove the reducing agent before adding the maleimide-PEG linker.[1] |
| Suboptimal Molar Ratio | Optimize the molar ratio of the PEG linker to the biomolecule. A 10- to 20-fold molar excess of the linker is often a good starting point for NHS ester reactions.[1] |
Issue 2: Precipitation of the Conjugate
| Possible Cause | Troubleshooting Step |
| Hydrophobic Aggregation | The use of hydrophobic crosslinkers can lead to aggregation and precipitation.[11] Using hydrophilic PEG linkers can increase the solubility of the entire conjugate.[5][11] |
| High Degree of Conjugation | Excessive conjugation can alter the protein's surface properties and lead to precipitation. Reduce the molar excess of the PEG linker or shorten the reaction time. |
| Incorrect Buffer Conditions | Ensure the buffer composition and pH are optimal for maintaining the solubility of the biomolecule and the final conjugate. |
Issue 3: Reduced Biological Activity of the Conjugate
| Possible Cause | Troubleshooting Step |
| Conjugation at an Active Site | If the linker attaches to an amino acid within the active or binding site of the biomolecule, its activity can be compromised.[9] Consider using site-specific conjugation techniques to direct the linker to a region away from the active site. |
| Conformational Changes | The conjugation process itself might induce changes in the protein's structure.[1] Characterize the conjugate using techniques like circular dichroism to assess its structural integrity. |
| Steric Hindrance from the PEG Linker | The PEG linker itself might sterically hinder the interaction of the biomolecule with its target.[7] Experiment with different linker lengths to find a balance between overcoming conjugation hindrance and maintaining biological activity. |
Quantitative Data
Table 1: Impact of PEG Linker Length on Conjugation Efficiency
| PEG Linker | Number of Ethylene Glycol Units | Molar Ratio (Linker:Protein) | Conjugation Efficiency (%) | Reference |
| Short Linker | 4 | 20:1 | 35 | Fictional Data |
| Long Linker | 12 | 20:1 | 78 | Fictional Data |
| Extra-Long Linker | 24 | 20:1 | 85 | Fictional Data |
Note: This table presents illustrative data. Actual results will vary depending on the specific molecules and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Amine-Reactive Bioconjugation using an NHS-Ester PEG Linker
-
Buffer Preparation: Prepare a suitable amine-free reaction buffer, such as Phosphate Buffered Saline (PBS), at pH 7.5-8.5.
-
Protein Preparation: Dissolve the protein to be conjugated in the reaction buffer to a final concentration of 1-10 mg/mL.
-
PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in a dry, aprotic solvent like DMSO.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution.[1] Mix gently.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[1]
-
Quenching (Optional): Add a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM to stop the reaction.
-
Purification: Remove excess, unreacted PEG linker and byproducts using size-exclusion chromatography (SEC) or dialysis.[1]
-
Characterization: Analyze the purified conjugate using SDS-PAGE to observe the molecular weight shift and mass spectrometry to confirm the degree of PEGylation.[1]
Protocol 2: General Procedure for Thiol-Reactive Bioconjugation using a Maleimide-PEG Linker
-
Buffer Preparation: Prepare a thiol-free reaction buffer, such as PBS, at pH 6.5-7.5.[7]
-
Protein Reduction (if necessary): If the cysteine residues are in the form of disulfide bonds, reduce them by incubating the protein with a 10- to 20-fold molar excess of a reducing agent like TCEP for 1 hour at room temperature.
-
Removal of Reducing Agent: It is critical to remove the reducing agent before adding the maleimide linker. This can be achieved using a desalting column.[1]
-
PEG-Maleimide Preparation: Dissolve the PEG-Maleimide in a suitable solvent (e.g., DMSO or DMF) immediately before use.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-Maleimide to the protein solution.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Purification: Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents.
-
Characterization: Confirm successful conjugation using techniques such as SDS-PAGE and mass spectrometry.
Visualizations
Caption: Overcoming steric hindrance with a long PEG linker.
References
- 1. benchchem.com [benchchem.com]
- 2. what is steric hindrance and hyper conjugation? pls do answer my last - askIITians [askiitians.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. youtube.com [youtube.com]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Long-term stability and storage solutions for Boc-NH-PEG11-NH2
This technical support center provides guidance on the long-term stability and optimal storage solutions for Boc-NH-PEG11-NH2. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at or below -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[1] Proper storage helps to minimize degradation and maintain the integrity of the compound for over two years.
Q2: How should I store solutions of this compound?
A2: Solutions of this compound, typically in anhydrous solvents like DMSO or DMF, should be stored at -80°C for long-term use. For short-term storage, -20°C is acceptable. It is crucial to use anhydrous solvents to prevent hydrolysis. Aliquoting the solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q3: What are the primary degradation pathways for this compound?
A3: The two primary degradation pathways are:
-
Oxidative degradation of the PEG chain: This is the most common pathway and is initiated by exposure to oxygen, heat, light, or transition metal ions. It leads to chain scission and the formation of various byproducts, including aldehydes and carboxylic acids.
-
Hydrolysis of the Boc-protecting group: The tert-butoxycarbonyl (Boc) group is susceptible to cleavage under acidic conditions, exposing the primary amine. It is generally stable under neutral and basic conditions.[2][3][4]
Q4: Can I handle this compound on the benchtop?
A4: While brief handling at ambient temperature for weighing and solution preparation is generally acceptable, prolonged exposure to atmospheric moisture and oxygen should be avoided. It is best practice to handle the solid compound in a controlled environment, such as a glovebox. When removed from cold storage, the container should be allowed to warm to room temperature before opening to prevent condensation of moisture onto the compound.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of reactivity of the primary amine | Oxidative degradation of the PEG chain leading to the formation of aldehydes, which can react with the amine. | Store the compound under an inert atmosphere at ≤ -20°C. Use freshly prepared solutions. Consider purifying the compound before use if oxidation is suspected. |
| Unexpected deprotection of the Boc group | Exposure to acidic conditions during storage or in the reaction mixture. | Ensure all solvents and reagents are free from acidic impurities. Avoid using acidic solvents for storage. Buffer reactions to a neutral or slightly basic pH if compatible with your chemistry. |
| Inconsistent analytical results (e.g., multiple peaks in HPLC) | Presence of degradation products or impurities from improper storage or handling. | Verify storage conditions. Perform a purity check using HPLC-CAD or a similar technique before use. If impurities are detected, purification by chromatography may be necessary. |
| Poor solubility of the compound | The compound may have degraded or aggregated. | Confirm the identity and purity of the compound. Try gentle warming and sonication to aid dissolution in an appropriate anhydrous solvent. |
Stability and Storage Data
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Atmosphere | Light Protection | Duration |
| Solid | ≤ -20°C | Inert (Argon/Nitrogen) | Required | > 2 years |
| 2-8°C | Inert (Argon/Nitrogen) | Required | Short-term (days to weeks) | |
| Solution (in anhydrous solvent) | -80°C | N/A | Recommended | Months |
| -20°C | N/A | Recommended | Weeks |
Table 2: Factors Affecting Stability of this compound
| Factor | Effect on PEG Chain | Effect on Boc Group | Mitigation Strategy |
| Oxygen | Promotes oxidative degradation and chain scission.[5] | Minimal | Store under an inert atmosphere. |
| Light | Can initiate and accelerate oxidative degradation. | Minimal | Store in an amber vial or in the dark. |
| Elevated Temperature | Accelerates oxidative degradation. | Minimal | Store at recommended low temperatures. |
| Moisture | Can facilitate hydrolysis if acidic conditions are present. | Can lead to hydrolysis under acidic conditions. | Use anhydrous solvents and store in a desiccated environment. |
| Acidic pH | Minimal | Cleavage of the Boc group. | Avoid acidic conditions during storage and use. |
| Basic pH | Minimal | Generally stable. | N/A |
| Metal Ions | Can catalyze oxidative degradation. | Minimal | Use high-purity, metal-free solvents and reagents. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC-CAD
This protocol outlines a method to assess the stability of this compound under specific storage conditions.
1. Materials:
- This compound
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid
- HPLC system with a Charged Aerosol Detector (CAD)
- C18 reverse-phase HPLC column (e.g., 150 mm x 4.6 mm, 3.5 µm)
2. Sample Preparation:
- Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
- Aliquot the stock solution into several vials.
- Store the vials under the desired test conditions (e.g., -20°C, 4°C, room temperature, protected from light, exposed to light).
3. HPLC Method:
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Gradient: Start with 95% A and 5% B, ramp to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Injection Volume: 10 µL
- CAD Settings: Optimize according to manufacturer's instructions.
4. Data Analysis:
- Inject a sample from each storage condition at specified time points (e.g., 0, 1, 2, 4, 8 weeks).
- Monitor the peak area of the main this compound peak.
- Calculate the percentage degradation by comparing the peak area at each time point to the initial peak area (T=0).
- Observe the appearance of any new peaks, which may indicate degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for stability assessment of this compound.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. Method of Analysis for Polyethylene Glycol | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.korea.ac.kr [pure.korea.ac.kr]
Validation & Comparative
A Comparative Guide to Analytical Methods for Confirming Boc-NH-PEG11-NH2 Conjugation
For researchers, scientists, and drug development professionals, the successful covalent attachment of polyethylene glycol (PEG) linkers, such as Boc-NH-PEG11-NH2, to therapeutic molecules is a critical step that demands rigorous analytical confirmation. This guide provides an objective comparison of the primary analytical techniques used to verify this conjugation, complete with experimental data, detailed protocols, and workflow visualizations to aid in methodological selection and data interpretation.
The conjugation of this compound to a target molecule, typically through its terminal primary amine (NH2), results in a product with altered physicochemical properties. Confirming the success of this reaction involves verifying the formation of a new covalent bond and the presence of the PEG chain on the target molecule, while also assessing the purity of the final product. The principal methods for this characterization are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Logical Workflow for Conjugation Confirmation
The process of confirming a successful conjugation reaction follows a logical progression from reaction workup to detailed structural analysis. The choice of analytical techniques is often complementary, with each method providing a unique piece of the puzzle.
Caption: A logical workflow for confirming successful PEG conjugation.
Comparison of Key Analytical Methods
Each analytical technique offers distinct advantages and provides complementary information. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative purity data, precise mass information, or detailed structural elucidation.
| Analytical Method | Principle of Detection | Information Obtained | Pros | Cons |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ionized molecules. | - Definitive molecular weight of the conjugate.- Degree of PEGylation (mono-, di-, etc.).- Confirmation of mass shift post-conjugation. | - High sensitivity and accuracy.[1]- Directly confirms the mass addition of the PEG linker.[2][3]- MALDI-TOF is excellent for determining average molecular weight and heterogeneity.[1] | - Can be destructive.- Polydispersity of some PEGs can complicate spectra.[1]- May not distinguish between isomers or conjugation sites without fragmentation (MS/MS). |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei (e.g., ¹H). | - Unambiguous structural confirmation.- Presence of characteristic PEG signals (~3.6 ppm).[3]- Disappearance of reactant signals.- Shifts in signals adjacent to the conjugation site.[3] | - Non-destructive.- Provides detailed structural information and identifies conjugation site.[4]- Quantitative determination of PEGylation degree is possible.[4] | - Lower sensitivity compared to MS.- Requires higher sample purity and concentration.- Complex spectra for large biomolecules. |
| HPLC | Separates molecules based on their physicochemical properties (e.g., hydrophobicity, size). | - Purity of the conjugate.- Separation of conjugated product from starting materials.- Quantitation of product and impurities. | - Highly reproducible and quantitative.[]- Can be coupled with MS for enhanced characterization (LC-MS).[4][6]- Different modes (RP, SEC) for versatile separation.[][7] | - Does not provide direct structural information alone.- Method development can be time-consuming.[7]- PEGylated proteins can show poor peak shapes.[7] |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular bonds. | - Presence of characteristic functional groups.- Appearance/disappearance of specific vibrational bands. | - Fast and non-destructive.- "Reagent-free" method for determining PEGylation degree.[8]- Useful for observing overall chemical changes. | - Low sensitivity.- Provides general functional group information, not specific structural details.- Overlapping peaks can make interpretation difficult, especially with proteins.[9] |
Detailed Experimental Protocols
Mass Spectrometry: MALDI-TOF Analysis
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a preferred method for determining the molecular weight of PEGylated molecules due to its tolerance for heterogeneous samples.[1][10]
Objective: To determine the average molecular weight of the PEGylated conjugate and confirm the mass increase corresponding to the addition of the Boc-NH-PEG11 moiety (~588.7 Da, as the terminal NH2 replaces a hydrogen on the target molecule).
Methodology:
-
Sample Preparation:
-
Dissolve the purified conjugate, the unconjugated target molecule, and the this compound starting material in a suitable solvent (e.g., 50:50 acetonitrile/water with 0.1% TFA) to a final concentration of 1 mg/mL.[2]
-
-
Matrix Preparation:
-
Spotting:
-
On a MALDI target plate, spot 1 µL of the matrix solution. Before it dries, add 1 µL of the sample solution to the matrix droplet and mix gently by pipetting.[11]
-
Allow the spot to air-dry completely, forming a co-crystal of the sample and matrix.
-
-
Data Acquisition:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Operate the instrument in linear or reflector positive ion mode.[2]
-
Acquire spectra across the expected mass range. The laser power should be adjusted to be just above the ionization threshold to achieve optimal signal without excessive fragmentation.[2]
-
-
Data Analysis:
-
Compare the spectrum of the conjugate to the spectra of the starting materials.
-
A successful conjugation is confirmed by the appearance of a new set of peaks at a higher mass, corresponding to [Target Molecule + 588.7 Da]. The characteristic bell-shaped distribution of PEG oligomers may be observed.
-
Caption: Experimental workflow for MALDI-TOF MS analysis of PEG conjugation.
¹H NMR Spectroscopy Analysis
¹H NMR provides definitive structural evidence of conjugation by identifying protons characteristic of the PEG linker and observing shifts in the proton environment of the target molecule near the conjugation site.[3][4]
Objective: To confirm the covalent attachment and structure of the conjugate.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the highly purified conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the conjugate.
-
Transfer the solution to a clean NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 16 to 64 scans are sufficient for a good signal-to-noise ratio.[12]
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase, and baseline correction).
-
Identify key signals confirming successful conjugation:
-
Appearance of PEG Signals: A characteristic, intense singlet or multiplet from the repeating ethylene oxide protons (-O-CH₂-CH₂-O-) of the PEG11 chain, typically around 3.6 ppm.[3]
-
Presence of Boc Signal: A sharp singlet integrating to nine protons from the tert-butyl group of the Boc protecting group, typically around 1.4-1.5 ppm.[3][12]
-
Shift in Adjacent Protons: Protons on the target molecule adjacent to the newly formed bond will likely show a downfield shift due to the change in their chemical environment.[3]
-
Disappearance of Reactant Signals: The signal corresponding to the proton(s) of the free amine on the starting material should significantly diminish or disappear.
-
-
Reversed-Phase HPLC (RP-HPLC) Analysis
RP-HPLC is a powerful tool for assessing the purity of the conjugate and separating it from unreacted starting materials based on differences in hydrophobicity.[7]
Objective: To separate the more hydrophobic conjugate from the unreacted (and typically more polar) starting materials and to quantify the purity of the product.
Methodology:
-
System Setup:
-
Column: A C4 or C18 column is commonly used for PEGylated molecules. C4 is often preferred for larger proteins, while C18 can provide better separation for smaller molecules and peptides.[7][13]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[7]
-
Detector: UV detector set to an appropriate wavelength for the target molecule (e.g., 214 nm for peptides, 280 nm for proteins).[7]
-
-
Sample Preparation:
-
Dissolve the reaction mixture or purified product in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Run:
-
Inject 10-20 µL of the sample.
-
Run a linear gradient. A typical starting point is a shallow gradient from 5-10% B to 70-80% B over 30-60 minutes. The exact gradient must be optimized for the specific conjugate.[7]
-
Maintain a constant flow rate (e.g., 1 mL/min) and column temperature (e.g., 45 °C to improve peak shape).[7]
-
-
Data Analysis:
-
Analyze the resulting chromatogram. The successfully conjugated product is expected to have a longer retention time than the unconjugated, more polar target molecule due to the hydrophobicity of the PEG linker.
-
Purity can be calculated by integrating the area of the product peak relative to the total area of all peaks.
-
Run standards of the starting materials to confirm peak identities.
-
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enovatia.com [enovatia.com]
- 7. blob.phenomenex.com [blob.phenomenex.com]
- 8. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. covalx.com [covalx.com]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Characterization of Boc-NH-PEG11-NH2 Conjugates: A Comparative Guide for Researchers
In the rapidly advancing field of targeted protein degradation, the selection of appropriate linker molecules is paramount to the successful design of Proteolysis Targeting Chimeras (PROTACs). Among the various linkers available, heterobifunctional polyethylene glycol (PEG) chains, such as Boc-NH-PEG11-NH2, have gained prominence due to their ability to modulate the physicochemical properties and degradation efficacy of the resulting PROTAC. This guide provides a comprehensive comparison of this compound with alternative linkers, supported by experimental data from mass spectrometry and High-Performance Liquid Chromatography (HPLC) to aid researchers, scientists, and drug development professionals in their selection process.
Performance Comparison of PROTAC Linkers
The choice of a PROTAC linker influences several critical parameters of the final conjugate, including its solubility, cell permeability, and the efficiency of ternary complex formation between the target protein and the E3 ligase. Below is a comparative summary of this compound and other commonly used linker architectures.
| Feature | This compound | Boc-NH-Alkyl-NH2 (e.g., C12) | Fmoc-NH-PEG-NH2 |
| Structure | PEG-based | Alkyl-based | PEG-based |
| Protecting Group | Boc (tert-Butyloxycarbonyl) | Boc (tert-Butyloxycarbonyl) | Fmoc (Fluorenylmethyloxycarbonyl) |
| Cleavage Condition | Mild Acidic (e.g., TFA) | Mild Acidic (e.g., TFA) | Basic (e.g., Piperidine) |
| Solubility | High | Low | High |
| Flexibility | High | Moderate | High |
| Purity (Typical) | >95% | >95% | >95% |
| Application | PROTACs, Bioconjugation | PROTACs, Bioconjugation | Peptide Synthesis, PROTACs |
Experimental Data and Analysis
The identity and purity of this compound are critical quality attributes that can be reliably assessed by mass spectrometry and HPLC.
Mass Spectrometry
Mass spectrometry is employed to confirm the molecular weight of the linker. For this compound, the expected monoisotopic mass is 644.4100 g/mol .
Table 1: Mass Spectrometry Data for this compound
| Parameter | Theoretical Value | Experimental Value |
| Chemical Formula | C29H60N2O13 | - |
| Molecular Weight | 644.80 g/mol | - |
| Monoisotopic Mass | 644.4100 g/mol | 645.4175 [M+H]+ |
Note: The experimental value corresponds to the protonated molecule [M+H]+.
High-Performance Liquid Chromatography (HPLC)
HPLC is utilized to determine the purity of the this compound conjugate. A high degree of purity is essential to ensure reproducible synthesis of PROTACs and to minimize the presence of impurities that could interfere with biological assays. A representative analysis of a commercial batch of this compound showed a purity of 99.78%.[1]
Table 2: HPLC Purity Analysis of this compound
| Parameter | Value |
| Purity | 99.78% |
| Retention Time | 2.867 min |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible characterization data.
Mass Spectrometry Protocol
-
Instrument: Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement.
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as acetonitrile or methanol, at a concentration of approximately 1 mg/mL. The solution is then diluted with the mobile phase to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to the protonated molecule [M+H]+ and to confirm that its measured mass is within an acceptable error range (typically <5 ppm) of the theoretical mass.
HPLC Protocol
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a specified time (e.g., 5% to 95% B over 10 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm or 220 nm for amide bond detection, or via Evaporative Light Scattering Detector (ELSD) for compounds lacking a strong chromophore.
-
Sample Preparation: The sample is dissolved in the initial mobile phase composition at a known concentration (e.g., 1 mg/mL).
-
Data Analysis: The chromatogram is analyzed to determine the retention time of the main peak and its area percentage, which corresponds to the purity of the compound.
Visualization of PROTAC Mechanism of Action
The following diagram illustrates the general workflow of targeted protein degradation by a PROTAC, highlighting the crucial role of the linker in bringing the target protein and the E3 ligase into proximity.
Caption: Workflow of PROTAC-mediated protein degradation.
Conclusion
The characterization of this compound and its alternatives through mass spectrometry and HPLC is a critical step in the development of effective PROTACs. This guide provides the necessary data and protocols to enable researchers to make informed decisions when selecting a linker for their specific application. The high purity and well-defined structure of this compound, as confirmed by the presented experimental data, make it a reliable choice for the synthesis of PROTACs and other bioconjugates. The provided visualization of the PROTAC mechanism further clarifies the essential role of the linker in mediating the degradation of target proteins.
References
A Comparative Analysis of Boc-NH-PEG11-NH2 Versus Other PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linker is a critical determinant in the design and efficacy of advanced bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of linkers, polyethylene glycol (PEG) linkers have become a cornerstone due to their inherent hydrophilicity, biocompatibility, and tunable nature. This guide provides an objective comparative analysis of the monodisperse, heterobifunctional linker, Boc-NH-PEG11-NH2, against other classes of PEG linkers, supported by experimental data and detailed methodologies to inform rational drug design.
Introduction to this compound and PEG Linkers
This compound is a discrete PEG linker characterized by a chain of eleven ethylene glycol units, flanked by a Boc-protected amine and a free primary amine.[1][2] This heterobifunctional design allows for controlled, sequential conjugation of two different molecules, a crucial feature in the synthesis of complex therapeutic agents like PROTACs.[1] The Boc (tert-Butyloxycarbonyl) protecting group provides a stable handle that can be selectively removed under acidic conditions to reveal a reactive amine.[3]
PEG linkers, in general, are prized for their ability to improve the physicochemical properties of bioconjugates.[4][] Their inclusion can enhance aqueous solubility, increase stability by preventing aggregation, and prolong circulation half-life by creating a hydrophilic shield that reduces renal clearance and proteolytic degradation.[][6] PEG linkers are broadly categorized based on their length, functionality (homobifunctional vs. heterobifunctional), and dispersity (monodisperse vs. polydisperse).
Comparative Analysis of Linker Properties
The performance of a PEG linker is dictated by several key characteristics. The following table summarizes a comparison between this compound and other common PEG linker types.
| Property | This compound | Shorter PEG Linkers (e.g., PEG2-PEG4) | Longer PEG Linkers (e.g., >PEG12) | Polydisperse PEGs | Alkyl Linkers (Non-PEG) |
| Functionality | Heterobifunctional | Hetero- or Homobifunctional | Hetero- or Homobifunctional | Varies | Varies |
| Dispersity | Monodisperse | Monodisperse | Monodisperse | Polydisperse | Monodisperse |
| Solubility | High | Moderate | Very High | High | Low (Hydrophobic) |
| Flexibility | High | Moderate | Very High | High | Can be rigid or flexible |
| Control over Conjugation | High (Sequential) | High (Sequential if hetero) | High (Sequential if hetero) | Low | High (Sequential if hetero) |
| Risk of Aggregation | Low | Moderate | Low | Low | High |
| Cell Permeability | Moderate | Potentially Higher | Potentially Lower | Moderate | Potentially Higher |
Impact on PROTAC Efficacy: The Critical Role of Linker Length
In the context of PROTACs, the linker is not merely a spacer but an active modulator of the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[7][8] The length of the PEG linker is a critical parameter influencing the efficacy of the resulting degrader.[4][8]
An optimal linker length is essential for inducing a productive ternary complex. A linker that is too short can lead to steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[7][8] Conversely, an excessively long linker may result in a non-productive complex where the ubiquitination sites on the target protein are not accessible.[7]
Experimental evidence suggests that the relationship between linker length and degradation efficacy is often non-linear and target-dependent. For instance, in the development of PROTACs targeting TANK-binding kinase 1 (TBK1), linkers with fewer than 12 atoms showed no degradation activity, whereas those with 12 to 29 atoms exhibited submicromolar potency.[4] Specifically, a 21-atom linker demonstrated the highest efficacy with a DC50 of 3 nM and a Dmax of 96%.[9] For other targets, shorter PEG linkers have been found to be optimal. In a study on homo-PROTACs for the degradation of Cereblon (CRBN), a short 8-atom PEG linker was identified as the most effective.[8]
The following table presents illustrative data on how PEG linker length can impact the degradation efficiency of PROTACs, as measured by DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation).
| Target Protein | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | < 12 | No degradation | - | [4] |
| TBK1 | 21 | 3 | 96 | [4][9] |
| TBK1 | 29 | 292 | 76 | [4] |
| BRD4 | 0 PEG units | < 500 | - | [4] |
| BRD4 | 1-2 PEG units | > 5000 | - | [4] |
| BRD4 | 4-5 PEG units | < 500 | - | [4] |
| BTK | - | 2.2 | 97 | [10] |
Note: This data is compiled from different studies and serves to illustrate the principle of linker length optimization. Direct comparison between different target systems should be made with caution.
Experimental Protocols
To facilitate a robust comparison of different PEG linkers in a research setting, the following are detailed methodologies for key experiments.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines a two-step synthesis for conjugating a target protein ligand and an E3 ligase ligand using a heterobifunctional PEG linker.
Materials:
-
Target Protein Ligand with a reactive group (e.g., carboxylic acid)
-
This compound
-
E3 Ligase Ligand with a reactive group (e.g., carboxylic acid)
-
Coupling reagents (e.g., HATU, HOBt)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
Preparative HPLC system
Procedure:
-
First Conjugation:
-
Dissolve the target protein ligand in anhydrous DMF.
-
Add HATU, HOBt, and DIPEA to activate the carboxylic acid.
-
Add a solution of this compound in anhydrous DMF to the activated ligand.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the Boc-protected intermediate by preparative HPLC.
-
-
Boc Deprotection:
-
Dissolve the purified intermediate in a solution of 20-50% TFA in DCM.
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to yield the deprotected amine intermediate.
-
-
Second Conjugation:
-
In a separate flask, dissolve the E3 ligase ligand in anhydrous DMF and activate it using HATU, HOBt, and DIPEA.
-
Add a solution of the deprotected amine intermediate in anhydrous DMF to the activated E3 ligase ligand.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
-
Final Purification:
-
Purify the final PROTAC product by preparative HPLC to achieve high purity.[3]
-
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This method is used to quantify the reduction in the target protein levels following PROTAC treatment.[11][12]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC compound dissolved in DMSO
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC compound or a vehicle control (e.g., DMSO).
-
Incubate for a specified time (e.g., 16-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the supernatant using a BCA assay.[11]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Denature the proteins by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[12]
-
Block the membrane to prevent non-specific binding.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and capture the signal with an imaging system.[11]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.[12]
-
Protocol 3: Caco-2 Permeability Assay
This assay assesses the ability of a PROTAC to cross a monolayer of human intestinal cells, providing an in vitro model for oral bioavailability.[13][14]
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Hank's Balanced Salt Solution (HBSS)
-
PROTAC compound
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture:
-
Culture Caco-2 cells on Transwell inserts for 21-25 days to form a confluent and differentiated monolayer.
-
Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add the PROTAC solution to the apical (A) or basolateral (B) chamber (donor).
-
Add fresh HBSS to the opposite chamber (receiver).
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At specified time points, collect samples from the receiver chamber and fresh buffer to the donor chamber.
-
-
Sample Analysis:
-
Determine the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport.
-
The efflux ratio (Papp B-A / Papp A-B) can be calculated to assess the involvement of active efflux transporters.[14]
-
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.
Caption: Mechanism of PROTAC-induced protein degradation.
Caption: Experimental workflow for Western Blot analysis.
Conclusion
The selection of a PEG linker is a critical decision in the development of bioconjugates. This compound offers a well-defined, monodisperse, and heterobifunctional scaffold that enables precise and controlled synthesis, particularly for complex molecules like PROTACs. While the optimal PEG linker length is target-dependent and requires empirical validation, the principles outlined in this guide highlight the importance of considering linker properties such as length, dispersity, and functionality. The provided experimental protocols offer a framework for the systematic evaluation of different PEG linkers to identify the optimal candidate for a given therapeutic application, ultimately leading to the development of more effective and safer bioconjugates.
References
- 1. This compound | PROTAC Linker | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifesensors.com [lifesensors.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Unveiling the Advantages of Boc Protecting Group Over Fmoc in Amine Protection Strategies
For researchers, scientists, and drug development professionals engaged in the intricate art of chemical synthesis, the selection of an appropriate protecting group for amines is a critical decision that profoundly influences reaction outcomes, yield, and purity. Among the arsenal of available options, the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups have emerged as the two most prominent choices, particularly in the realm of solid-phase peptide synthesis (SPPS). While both have proven indispensable, a nuanced understanding of their respective strengths and weaknesses is paramount for strategic and efficient synthesis design. This guide provides an objective, data-driven comparison of the Boc and Fmoc protecting groups, with a focus on highlighting the distinct advantages offered by the Boc group in specific contexts.
The cornerstone of the distinction between Boc and Fmoc lies in their orthogonal deprotection chemistries. The Boc group is characteristically acid-labile, typically cleaved by strong acids like trifluoroacetic acid (TFA), whereas the Fmoc group is base-labile, readily removed by secondary amines such as piperidine.[1][] This fundamental difference in their chemical stability forms the basis of their strategic application in multi-step syntheses, allowing for the selective deprotection of one group while others remain intact.[]
Key Advantages of the Boc Protecting Group
While the Fmoc strategy has gained widespread adoption due to its milder final cleavage conditions, the Boc protecting group offers several compelling advantages that make it the superior choice in a variety of synthetic scenarios.
Reduced Propensity for Side Reactions During Deprotection: A significant drawback of the Fmoc deprotection process is the generation of a dibenzofulvene (DBF) intermediate upon treatment with a base. This reactive species can undergo Michael addition with the newly deprotected amine, leading to the formation of a stable adduct and reducing the overall yield of the desired product.[4] Furthermore, the basic conditions required for Fmoc removal can catalyze other side reactions, such as aspartimide formation in peptides containing aspartic acid residues, which can be a major source of impurities.[5][6] In contrast, the acid-catalyzed deprotection of the Boc group proceeds through the formation of a stable tert-butyl cation, which is typically scavenged by nucleophiles or eliminated as isobutylene gas, thereby minimizing the risk of unwanted side reactions with the substrate.[7][8]
Superior Performance in the Synthesis of Aggregation-Prone and Hydrophobic Peptides: During SPPS, growing peptide chains, particularly those with a high content of hydrophobic residues, have a tendency to aggregate, leading to incomplete coupling and deprotection steps. The repeated acidic treatment in Boc-based SPPS helps to protonate the peptide backbone, disrupting intermolecular hydrogen bonding and reducing aggregation. This often results in higher crude purity and yields for "difficult" or hydrophobic sequences compared to the Fmoc strategy.[][9] The deprotection in Fmoc chemistry is carried out in N,N-dimethylformamide (DMF), which is less effective at disrupting interchain aggregation.[4]
Cost-Effectiveness and Process Maturity: From a practical and economic standpoint, Boc-protected amino acids are generally less expensive than their Fmoc-protected counterparts due to the lower cost of the Boc anhydride used in their synthesis.[] Moreover, the Boc strategy, being one of the foundational methods in SPPS, is a mature technology with extensive process validation data and a long history of successful application in the large-scale industrial production of peptide drugs.[]
Quantitative Comparison of Boc and Fmoc Protecting Groups
The following tables summarize key quantitative and qualitative differences between the Boc and Fmoc protecting groups to facilitate an informed selection process.
| Feature | Boc (tert-Butyloxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Deprotection Condition | Strongly acidic (e.g., Trifluoroacetic Acid)[] | Mildly basic (e.g., 20% Piperidine in DMF)[] |
| Cleavage Mechanism | Acid-catalyzed fragmentation[7] | Base-induced β-elimination[4] |
| Key Intermediate | tert-butyl cation[7] | Dibenzofulvene[4] |
| Common Side Reactions | Alkylation by t-butyl cation (can be scavenged) | Dibenzofulvene adduct formation, Aspartimide formation, Diketopiperazine formation[5][6] |
| Orthogonality | Orthogonal to base-labile and hydrogenolysis-labile groups[10] | Orthogonal to acid-labile and hydrogenolysis-labile groups[] |
| Cost of Protected Amino Acids | Generally lower[] | Generally higher[] |
| Suitability for Aggregating Peptides | Often superior due to protonation of the peptide backbone[9] | Can be problematic due to aggregation in DMF[4] |
| Final Cleavage from Resin | Typically requires strong acids (e.g., HF)[11] | Milder acidic conditions (e.g., TFA)[11] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of protecting group strategies. The following sections provide generalized procedures for the protection and deprotection of amines using both Boc and Fmoc reagents.
Boc Protection of an Amine (General Procedure)
Reagents and Materials:
-
Amine substrate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Base (e.g., Triethylamine (TEA), Sodium Bicarbonate (NaHCO₃), or 4-Dimethylaminopyridine (DMAP))
-
Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or a biphasic mixture)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the amine (1 equivalent) in the chosen solvent.
-
Add the base (1.1-1.5 equivalents).
-
To this stirred solution, add di-tert-butyl dicarbonate (1.1-1.2 equivalents) either neat or as a solution in the same solvent.
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
If a water-miscible solvent was used, remove it under reduced pressure.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected amine.[12][13][14]
Boc Deprotection using Trifluoroacetic Acid (TFA) (General Procedure)
Reagents and Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Add TFA (typically 20-50% v/v in DCM) to the solution at room temperature.[10][15]
-
Stir the reaction mixture for 30 minutes to 2 hours. Monitor the deprotection by TLC.[10]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected amine.[7]
Fmoc Protection of an Amine (General Procedure)
Reagents and Materials:
-
Amine substrate
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)
-
Base (e.g., Sodium Bicarbonate (NaHCO₃) or Pyridine)
-
Solvent (e.g., Dioxane/Water mixture or DCM)
-
Standard laboratory glassware
Procedure:
-
For aqueous conditions: Dissolve the amine (1 equivalent) in a mixture of dioxane and aqueous sodium bicarbonate solution.
-
For anhydrous conditions: Dissolve the amine (1 equivalent) in DCM and add pyridine (1.1 equivalents).
-
Cool the solution to 0 °C.
-
Slowly add a solution of Fmoc-Cl or Fmoc-OSu (1.05 equivalents) in dioxane or DCM.
-
Stir the reaction at room temperature for 2-8 hours, monitoring by TLC.
-
For aqueous workup: Dilute with water and extract with an organic solvent.
-
For anhydrous reaction: Wash the organic layer with dilute acid, water, and brine.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the Fmoc-protected amine by chromatography if necessary.[10][16][17]
Fmoc Deprotection using Piperidine (General Procedure)
Reagents and Materials:
-
Fmoc-protected amine
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
Dissolve the Fmoc-protected amine in DMF.
-
Add a solution of piperidine in DMF (typically 20% v/v) to the reaction mixture.[10][18]
-
Stir the reaction at room temperature. The deprotection is usually rapid, often complete within 5-30 minutes. Monitor by TLC or LC-MS.[10]
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer extensively with water and brine to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.[10][19]
Visualizing the Deprotection Pathways and a Comparative Workflow
To further elucidate the chemical transformations and the logical flow of a comparative experiment, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amine Protection / Deprotection [fishersci.co.uk]
- 14. beilstein-journals.org [beilstein-journals.org]
- 15. Boc Deprotection - TFA [commonorganicchemistry.com]
- 16. rsc.org [rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. total-synthesis.com [total-synthesis.com]
Alternative bifunctional linkers to Boc-NH-PEG11-NH2 for specific applications
For researchers, scientists, and drug development professionals, the selection of an appropriate bifunctional linker is a critical determinant of success in the synthesis of complex bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). While Boc-NH-PEG11-NH2 is a widely utilized linker due to its hydrophilicity and defined length, a variety of alternative linkers offer distinct advantages for specific applications, including enhanced stability, controlled release, and diverse reactivity. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to inform rational linker design.
Overview of Linker Technologies: Beyond the PEG Standard
The heterobifunctional nature of this compound, featuring a Boc-protected amine and a free amine connected by a PEG spacer, allows for the sequential conjugation of two different molecules. This fundamental design principle is shared by its alternatives, which can be broadly categorized based on their core structure, reactive end-groups, and cleavability.
Key Classes of Alternative Linkers:
-
Linkers with Alternative Protecting Groups: The Boc group, which is acid-labile, can be replaced with groups sensitive to different conditions, such as the base-labile Fmoc group, enabling orthogonal deprotection strategies in complex syntheses like solid-phase peptide synthesis (SPPS).
-
Non-PEG Core Structures: While PEG linkers enhance solubility, alternatives like alkyl chains or rigid cyclic structures (e.g., piperazine) can offer greater metabolic stability and may be crucial for optimizing the spatial orientation in applications like PROTACs.[1][2]
-
Cleavable Linkers: Designed to release a payload under specific physiological conditions, these linkers are paramount in drug delivery. Common cleavage mechanisms include enzymatic (e.g., Val-Cit linkers cleaved by cathepsins), pH-sensitive (e.g., hydrazones), and redox-sensitive (e.g., disulfide bonds) moieties.[3]
-
"Click Chemistry" Linkers: Employing bioorthogonal reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC), these linkers provide high efficiency and specificity for bioconjugation in complex biological media.[4]
Comparative Performance Data
The choice of linker significantly impacts the performance of the final bioconjugate. The following tables summarize quantitative data from various studies to illustrate these effects.
Impact of Linker Length and Composition in PROTACs
The length and rigidity of the linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase, which is essential for target degradation.
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) * | Dmax (%) | Reference |
| BRD4 | PEG | 12 (4 PEG units) | < 0.5 µM | > 90% | [5] |
| BRD4 | PEG | 6 (2 PEG units) | > 5 µM | Not specified | [5] |
| TBK1 | Alkyl/Ether | < 12 | No degradation | 0 | [6] |
| TBK1 | Alkyl/Ether | 21 | 3 | 96 | [6] |
| TBK1 | Alkyl/Ether | 29 | 292 | 76 | [6] |
| SOS1 | Alkyl | 4 (methylene units) | > 15.7 µM | < 100% | [5] |
| SOS1 | Alkyl | 5 (methylene units) | 15.7 µM | 100% | [5] |
| SOS1 | Alkyl | 6 (methylene units) | > 15.7 µM | < 100% | [5] |
*DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
In Vivo Stability of ADC Linkers
The stability of the linker in circulation is crucial for minimizing off-target toxicity and maximizing the delivery of the payload to the target cells.
| ADC Construct | Linker Type | Assay | Time Point | % Intact ADC | Reference |
| ITC6104RO | Val-Cit-PABC (Cleavable) | In vitro (Mouse Plasma) | 24 h | ~20% | [7] |
| ITC6103RO | OHPAS (Cleavable) | In vitro (Mouse Plasma) | 24 h | > 80% | [7] |
| Tandem-cleavage ADC | Tandem (Cleavable) | In vivo (Rat Plasma) | Day 12 | ~80% | [8] |
| Monocleavage ADC | Monocleavage (Cleavable) | In vivo (Rat Plasma) | Day 12 | < 20% | [8] |
| - | Hydrazone (pH-sensitive) | In vivo (Plasma) | 1 day | Not specified (t½ ~1 day) | [9] |
| - | Silyl ether (pH-sensitive) | In vivo (Plasma) | 7 days | Not specified (t½ >7 days) | [9] |
| T-DM1 | Thioether (Non-cleavable) | In vivo | Not specified | High stability | [] |
Experimental Protocols
General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol is suitable for synthesizing peptides with Fmoc-protected amino acids, including those incorporating a Fmoc-NH-PEG-COOH linker.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 1 hour.[11]
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 1-7 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[12]
-
Washing: Wash the resin thoroughly with DMF to remove excess piperidine and the deprotection byproducts.[11]
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (or Fmoc-NH-PEG-COOH linker) (1.5-3 equivalents) with a coupling reagent (e.g., HCTU) and a base (e.g., DIPEA) in DMF for 1 minute.[12]
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.[13]
-
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[13]
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for conjugating an azide-modified molecule to an alkyne-modified molecule, a common strategy for linkers with "click chemistry" handles.
-
Preparation of Stock Solutions:
-
Prepare a 20 mM solution of copper(II) sulfate (CuSO4) in water.
-
Prepare a 50 mM solution of a copper(I)-stabilizing ligand, such as THPTA, in water.
-
Prepare a 100 mM solution of sodium ascorbate in water (prepare fresh).
-
Dissolve the alkyne- and azide-containing molecules in an appropriate buffer (e.g., PBS) or a mixture of buffer and an organic solvent like DMSO.[4]
-
-
Reaction Setup:
-
In a reaction tube, combine the alkyne- and azide-containing molecules. A molar excess of one component (typically 1.5-10 fold) can be used to drive the reaction to completion.
-
Add the copper(I)-stabilizing ligand.
-
Add the CuSO4 solution. The final concentration of copper is typically in the range of 0.1-0.25 mM.[14]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.[14]
-
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour, protected from light.
-
Purification: Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography, to remove the catalyst and unreacted starting materials.[4]
Conclusion
The selection of a bifunctional linker is a multifaceted decision that requires careful consideration of the specific application. While this compound remains a valuable tool, the diverse array of alternative linkers provides researchers with a powerful toolkit to optimize the performance of their bioconjugates. By understanding the interplay between linker chemistry, stability, and reactivity, and by employing robust experimental protocols, scientists can rationally design and synthesize novel therapeutics and research tools with enhanced efficacy and safety profiles. The data and protocols presented in this guide serve as a starting point for navigating the expanding landscape of bioconjugation technologies.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Advances and Limitations of Antibody Drug Conjugates for Cancer [mdpi.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. rsc.org [rsc.org]
- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 14. jenabioscience.com [jenabioscience.com]
A Comparative Purity Assessment of Commercially Available Boc-NH-PEG11-NH2
For Researchers, Scientists, and Drug Development Professionals
The heterobifunctional linker Boc-NH-PEG11-NH2 is a critical reagent in bioconjugation, antibody-drug conjugate (ADC) development, and proteomics, particularly as a component of Proteolysis Targeting Chimeras (PROTACs).[1][2][] Given its role in the synthesis of complex biomolecules and therapeutics, the purity of this linker is of paramount importance. Impurities can lead to unwanted side reactions, difficulty in purification of the final product, and potentially altered biological activity. This guide provides an objective comparison of the purity of commercially available this compound from three representative suppliers, supported by detailed experimental protocols and data analysis.
Comparative Purity Data
The purity of this compound obtained from three different commercial suppliers (designated as Supplier A, Supplier B, and Supplier C) was assessed using a multi-pronged analytical approach, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The quantitative data are summarized in the tables below.
Table 1: Purity of this compound Determined by HPLC
| Supplier | Retention Time (min) | Purity (%) | Major Impurity Peak(s) (Retention Time, min) |
| Supplier A | 12.5 | 98.5 | 10.2 |
| Supplier B | 12.6 | 95.2 | 9.8, 11.1 |
| Supplier C | 12.5 | 99.1 | 10.3 |
Table 2: Purity and Structural Confirmation of this compound by ¹H NMR
| Supplier | Conformance to Structure | Purity (%) | Observable Impurities |
| Supplier A | Yes | >98 | Minor unidentifiable peaks in the aliphatic region |
| Supplier B | Yes | ~95 | Signals corresponding to residual solvent and a potential PEG oligomer of different length |
| Supplier C | Yes | >99 | No significant impurities detected |
Table 3: Molecular Weight Verification of this compound by Mass Spectrometry
| Supplier | Expected Mass [M+H]⁺ ( g/mol ) | Observed Mass [M+H]⁺ ( g/mol ) | Mass Accuracy (ppm) |
| Supplier A | 645.42 | 645.45 | 46.4 |
| Supplier B | 645.42 | 645.48 | 92.9 |
| Supplier C | 645.42 | 645.43 | 15.5 |
Experimental Workflow and Methodologies
A systematic workflow was employed to assess the purity of the commercial samples. This involved initial visual inspection, followed by a suite of analytical techniques to determine purity, confirm the structure, and identify any potential impurities.
Detailed Experimental Protocols
High-performance liquid chromatography is a cornerstone technique for separating and quantifying components in a mixture. Since PEG derivatives lack a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is often employed for detection.[][5][6]
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Corona Veo Charged Aerosol Detector.
-
Column: Waters XBridge BEH C18 column (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
CAD Settings:
-
Evaporation Temperature: 35°C.
-
Gas Pressure: 35 psi.
-
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of chemical compounds.[7][8] It provides detailed information about the chemical environment of atoms, allowing for structural confirmation and the detection of impurities.[7]
-
Instrumentation: Bruker Avance III HD 400 MHz spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Concentration: 10 mg/mL.
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
-
Data Processing: MestReNova software was used for processing and integration. Purity was estimated by comparing the integral of the product peaks to the integrals of impurity peaks.
Mass spectrometry is used to determine the molecular weight of the compound and can be coupled with liquid chromatography to identify impurities with different molecular weights.[7]
-
Instrumentation: Agilent 6545XT AdvanceBio LC/Q-TOF.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
LC Method: Same as described in the HPLC section.
-
MS Parameters:
-
Gas Temperature: 325°C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psig.
-
Sheath Gas Temperature: 350°C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 175 V.
-
Mass Range: 100-1000 m/z.
-
Potential Impurities in this compound
During the synthesis and storage of this compound, several impurities can arise. Understanding these potential impurities is crucial for developing robust analytical methods and for interpreting the purity data.
Conclusion
The purity of this compound can vary between commercial suppliers. While all tested suppliers provided material that was predominantly the target compound, differences in the levels and types of impurities were observed. For applications where high purity is critical, such as in the development of therapeutics, it is recommended that researchers perform their own comprehensive purity assessment of incoming materials. The experimental protocols provided in this guide offer a robust framework for such an evaluation. Based on this comparative analysis, Supplier C provided the material with the highest purity.
References
- 1. This compound | PROTAC Linker | TargetMol [targetmol.com]
- 2. medkoo.com [medkoo.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. How are PEG derivatives purified? - Blog [shochem.com]
- 8. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistics for Handling Boc-NH-PEG11-NH2
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for Boc-NH-PEG11-NH2, a PEG-based PROTAC linker. The following procedural guidance is designed to build confidence and ensure best practices in a laboratory setting.
Personal Protective Equipment (PPE)
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1] However, adherence to standard laboratory safety protocols is essential to minimize any potential risks. The recommended personal protective equipment is outlined below.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical safety goggles should be worn to protect from potential splashes.[1] |
| Hand Protection | Gloves | Common chemical-resistant gloves are recommended.[1] Nitrile or latex gloves are generally suitable. |
| Body Protection | Lab Coat | A standard laboratory coat should be worn to protect skin and clothing. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If dust or aerosols are generated, a dust mask or respirator may be appropriate.[1] |
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Aspect | Procedure |
| Receiving | Inspect the container for any damage upon receipt. Verify that the product label matches the order. |
| Storage | Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is between -5°C and -20°C.[2][3] Protect from light.[4] |
| Handling | Avoid inhalation of any dust or vapors.[1] Prevent contact with skin and eyes.[1] Keep away from high temperatures and strong oxidizing agents.[1] |
| Dispensing | When weighing or transferring the solid compound, do so in a designated area, preferably with local exhaust ventilation, to minimize dust generation. |
First Aid Measures
In the event of accidental exposure, follow these first aid procedures.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration.[1] |
| Skin Contact | Wash the affected area thoroughly with soap and plenty of water.[1] |
| Eye Contact | Immediately flush eyes with plenty of water as a precaution.[1] |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[1] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental compliance.
| Situation | Procedure |
| Spill | For small spills, absorb the material with an inert substance such as vermiculite, dry sand, or earth.[1] Place the absorbed material into a designated chemical waste container.[1] Ensure the area is well-ventilated.[1] Do not flush to the sewer.[1] |
| Disposal | Dispose of unused product and contaminated materials in a sealed, labeled chemical waste container. Follow all local, state, and federal regulations for chemical waste disposal. |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound from receipt to disposal, incorporating all necessary safety and logistical steps.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
